Femoxetine hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
56222-04-9 |
|---|---|
Fórmula molecular |
C20H26ClNO2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19;/h3-11,17,20H,12-15H2,1-2H3;1H/t17-,20-;/m1./s1 |
Clave InChI |
ORJNLCKHRRUOMU-OGPPPPIKSA-N |
SMILES isomérico |
CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |
SMILES canónico |
CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |
Sinónimos |
femoxetine femoxetine, (3S-cis)-isomer femoxetine, hydrochloride, (3S-trans)-isomer femoxitine FG 4962 FG 4963 FG 8043 FG 8044 trans-(+)-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine trans-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Femoxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine, a phenylpiperidine derivative closely related to paroxetine, is a selective serotonin reuptake inhibitor (SSRI).[1] This technical guide provides an in-depth analysis of the mechanism of action of femoxetine hydrochloride, focusing on its molecular interactions, quantitative binding affinities, and the experimental methodologies used for its characterization. The primary mechanism of femoxetine involves the high-affinity inhibition of the presynaptic serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT) and subsequent enhancement of serotonergic neurotransmission.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of femoxetine's pharmacological profile.
Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition
This compound's therapeutic effect as an antidepressant is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), a member of the solute carrier family 6 (SLC6). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a key process in terminating serotonergic signaling. By binding to SERT, femoxetine blocks this reuptake mechanism, leading to a sustained elevation of serotonin levels in the synapse. This enhanced availability of serotonin for postsynaptic receptors is believed to mediate the antidepressant effects.
Molecular Interaction with the Serotonin Transporter
Femoxetine, like other SSRIs, is thought to bind to the central substrate-binding site (S1) of the serotonin transporter. This binding event stabilizes the transporter in an outward-facing conformation, preventing the binding and translocation of serotonin. The selectivity of femoxetine for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key feature of its pharmacological profile.
Quantitative Binding Affinity Profile
The affinity of femoxetine for the human serotonin, norepinephrine, and dopamine transporters has been quantified using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with lower Ki values indicating higher affinity. The pKi value, which is the negative logarithm of the Ki value, is also commonly used.
| Transporter | Gene | Species | pKi | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | SLC6A4 | Human | 6.12 | 758.6 | [2][3] |
| Norepinephrine Transporter (NET) | SLC6A2 | Human | 6.52 | 302.0 | [2][3] |
| Dopamine Transporter (DAT) | SLC6A3 | Human | 5.7 | 1995.3 | [2][3] |
Experimental Protocols
The characterization of femoxetine's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity of femoxetine for SERT, NET, and DAT using membranes from cells expressing the respective human transporters.
Objective: To determine the Ki of femoxetine for hSERT, hNET, and hDAT.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation fluid
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest the cells and homogenize them in ice-cold Assay Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand + Assay Buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known selective inhibitor for the respective transporter (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT).
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
The final concentration of the radioligand should be close to its Kd value for the respective transporter.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the femoxetine concentration.
-
Determine the IC50 value (the concentration of femoxetine that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Synaptosomal Neurotransmitter Uptake Inhibition Assay
This protocol measures the ability of femoxetine to inhibit the uptake of radiolabeled serotonin into synaptosomes, providing an IC50 value for its functional activity.
Objective: To determine the IC50 of femoxetine for the inhibition of serotonin uptake in rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Sucrose Buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4
-
Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4
-
[³H]Serotonin
-
This compound
-
Selective serotonin reuptake inhibitor (for determining non-specific uptake, e.g., fluoxetine)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region on ice and place it in ice-cold Sucrose Buffer.
-
Homogenize the tissue with a glass-Teflon homogenizer (10-12 strokes at 800 rpm).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge it at 12,500 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 fraction).
-
Resuspend the P2 pellet in KRH Buffer.
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C. Include a set with a high concentration of a selective SSRI to determine non-specific uptake.
-
Initiate the uptake by adding [³H]Serotonin at a final concentration near its Km for SERT.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Filtration:
-
Terminate the uptake by rapid filtration through glass fiber filter mats using a cell harvester.
-
Immediately wash the filters three times with ice-cold KRH Buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the data as a percentage of the control (vehicle-treated) uptake.
-
Plot the percentage of inhibition against the logarithm of the femoxetine concentration and determine the IC50 value using non-linear regression.
-
Visualizations of Mechanism and Workflows
Signaling Pathway of Femoxetine Action
Caption: Femoxetine blocks serotonin reuptake at the presynaptic neuron.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining femoxetine's binding affinity.
Logical Relationship of Femoxetine's Selectivity
Caption: Femoxetine's binding affinities and resulting effects.
Conclusion
This compound is a selective serotonin reuptake inhibitor with a well-defined mechanism of action. Its primary pharmacological activity is mediated through the high-affinity blockade of the serotonin transporter, leading to an increase in synaptic serotonin levels. The quantitative data from in vitro binding assays demonstrate its selectivity for SERT, although it also possesses moderate affinity for NET, which may contribute to its overall clinical profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of femoxetine and related compounds in the field of neuropharmacology and drug development.
References
The Rise and Stumble of a Pioneer: The Discovery and History of Femoxetine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), emerged in the mid-1970s as a promising antidepressant candidate. Developed by the Danish pharmaceutical company Ferrosan, it represented a significant step towards a new generation of antidepressants with a more targeted mechanism of action and potentially fewer side effects than the prevailing tricyclic antidepressants. This technical guide delves into the discovery, synthesis, pharmacological profile, and ultimate discontinuation of femoxetine, providing a comprehensive historical and scientific overview for researchers in drug development.
Discovery and Historical Context
Femoxetine, with the developmental code FG-4963 and proposed trade name Malexil, was first synthesized in 1975.[1] The invention is credited to Jørgen Anders Christensen, with the initial pharmacological studies being conducted by Jorgen Buus-Lassen.[1] At the time, the monoamine hypothesis of depression was gaining traction, suggesting that deficiencies in neurotransmitters like serotonin were a key factor in the pathophysiology of the disorder. This spurred the search for compounds that could selectively modulate these neurotransmitter systems.
Ferrosan, later acquired by Novo Nordisk, was at the forefront of this research.[1] Femoxetine emerged from a program aimed at developing compounds with a high affinity for the serotonin transporter (SERT) while minimizing interaction with other receptors, a characteristic that would theoretically lead to a better-tolerated antidepressant. However, despite its promising pharmacological profile, the development of femoxetine was eventually halted in favor of another promising SSRI, paroxetine, primarily due to pharmacokinetic challenges that made once-daily dosing unfeasible.[1]
Synthesis of this compound
The chemical name for femoxetine is (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine. The synthesis of its hydrochloride salt involves a multi-step process. While a singular, detailed protocol from the original development is not publicly available, the synthesis can be constructed based on established organocatalytic methods and procedures for similar phenylpiperidine derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Organocatalytic Michael Addition
A key step in forming the piperidine core with the desired stereochemistry is the asymmetric Michael addition of an appropriate aldehyde to a trans-nitroalkene. This reaction is often catalyzed by a chiral amine catalyst, such as a diarylprolinol silyl ether.
-
To a solution of (E)-1-nitro-2-phenylethene (1.0 eq) and propanal (1.5 eq) in an anhydrous solvent such as toluene at room temperature is added a chiral diarylprolinol silyl ether catalyst (0.1 eq).
-
The reaction mixture is stirred for 24-48 hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched, and the product is purified by column chromatography to yield the corresponding nitroalkane with high enantiomeric and diastereomeric excess.
Step 2: Reductive Cyclization and N-methylation
The resulting nitroalkane is then subjected to reductive cyclization to form the piperidine ring, followed by N-methylation.
-
The purified nitroalkane is dissolved in a suitable solvent like methanol and subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. This reduces the nitro group to an amine, which then undergoes intramolecular cyclization.
-
Following the formation of the piperidine ring, N-methylation is achieved by reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride or by reaction with a methylating agent such as methyl iodide in the presence of a base.
Step 3: Etherification
The hydroxyl group on the piperidine derivative is then etherified with 4-methoxyphenol.
-
The N-methylated piperidine alcohol is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
A strong base, such as sodium hydride, is added to deprotonate the alcohol, forming an alkoxide.
-
4-methoxyphenol is then added to the reaction mixture, and the reaction is heated to facilitate the nucleophilic substitution, forming the ether linkage of femoxetine.
Step 4: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.
-
The purified femoxetine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.
-
The this compound salt precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.
Pharmacological Profile
Femoxetine is a selective serotonin reuptake inhibitor. Its mechanism of action involves binding to the serotonin transporter (SERT) on the presynaptic neuron, thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
In Vitro Binding Affinity
The selectivity of femoxetine for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), was a key aspect of its pharmacological profile. The binding affinities, expressed as pKi and Ki values, are summarized in the table below.
| Compound | SERT pKi | SERT Ki (nM) | NET pKi | NET Ki (nM) | DAT pKi | DAT Ki (nM) |
| Femoxetine | 6.12 | 758.6 | 6.52 | 302.0 | 5.70 | 1995.3 |
| Paroxetine | 7.40 | 39.8 | 5.86 | 1380.4 | 6.31 | 489.8 |
| Fluoxetine | 6.62 | 239.9 | 5.50 | 3162.3 | 5.42 | 3801.9 |
| Sertraline | Not Reported | Not Reported | 6.38 | 416.9 | 7.60 | 25.1 |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The pKi values for femoxetine are from a computational study and may vary from experimental values.
Experimental Protocol: Monoamine Transporter Binding Assay
The binding affinity of compounds to monoamine transporters is typically determined using a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293 cells). The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay: The assay is performed in a 96-well plate format. To each well, the following are added:
-
A buffer solution (e.g., Tris-HCl).
-
A specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) at a concentration near its Kd value.
-
Increasing concentrations of the test compound (femoxetine) or a reference compound.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
Clinical Development and Discontinuation
Femoxetine underwent clinical evaluation for the treatment of depression and was also studied for its potential use in treating obesity.[2][3] A randomized, placebo-controlled study in obese patients used a daily dose of 600 mg.[2] While it showed some antidepressant efficacy comparable to tricyclic antidepressants like amitriptyline and imipramine, its development was ultimately halted.[2]
The primary reason for the discontinuation of femoxetine's development was its pharmacokinetic profile. With an elimination half-life ranging from 7 to 27 hours, it was not ideally suited for once-daily dosing, a significant disadvantage compared to other emerging SSRIs like paroxetine, which has a more consistent elimination half-life of approximately 24 hours.[4] This variability in half-life would have made it challenging to maintain stable therapeutic plasma concentrations and could have led to a higher incidence of side effects or reduced efficacy. The decision was therefore made to focus resources on the development of paroxetine, which ultimately became a highly successful antidepressant.
Conclusion
This compound stands as an important, albeit commercially unsuccessful, chapter in the history of antidepressant drug development. It was a product of the rational design of psychoactive drugs, aiming for selectivity and improved tolerability. While it did not reach the market, the research and development efforts behind femoxetine contributed to the broader understanding of the role of serotonin in depression and the therapeutic potential of SSRIs. Its story serves as a valuable case study for drug development professionals on the critical importance of a favorable pharmacokinetic profile in determining the ultimate success of a drug candidate.
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. Femoxetine in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Targeted pharmacotherapy in depression management: comparative pharmacokinetics of fluoxetine, paroxetine and sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the chemical structure of Femoxetine hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Femoxetine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Identity and Structure
This compound is the hydrochloride salt of Femoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] Its chemical structure is characterized by a piperidine ring with methoxyphenoxymethyl and phenyl substituents.
Chemical Structure:
-
IUPAC Name: (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride[3][4]
-
Stereochemistry: The molecule has two stereocenters, with the active enantiomer possessing a (3R,4S) configuration.[3]
Molecular Formula: C₂₀H₂₆ClNO₂[4]
Molecular Weight: 347.88 g/mol [4][5]
SMILES: Cl.COc1ccc(OC[C@H]2CN(C)CC[C@@H]2c3ccccc3)cc1[6]
InChI Key: ORJNLCKHRRUOMU-OGPPPPIKSA-N[4]
Physicochemical Properties
A summary of the key physicochemical properties of Femoxetine and its hydrochloride salt is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference(s) |
| Molecular Weight | 347.88 g/mol (hydrochloride) | [4][5] |
| 311.43 g/mol (free base) | [7] | |
| LogP (calculated) | 4.51 | [7] |
| pKa (basic) | 9.04 | [7] |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | [7] |
| Hydrogen Bond Donors | 0 (free base) | [3] |
| Hydrogen Bond Acceptors | 3 (free base) | [3] |
| Rotatable Bonds | 5 (free base) | [3] |
Pharmacology
Femoxetine is a potent and selective inhibitor of serotonin (5-HT) reuptake in the brain.[1][8] This mechanism of action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][8] This is the primary mechanism underlying its antidepressant effects.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the synaptic level.
Caption: Mechanism of action of this compound.
Pharmacokinetics
Pharmacokinetic studies have revealed that Femoxetine undergoes extensive first-pass metabolism.[3] The oral bioavailability is estimated to be between 5-10%.[3] The elimination half-life in humans ranges from 7 to 27 hours.[2]
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 5-10% | [3] |
| Elimination Half-life | 7–27 hours | [2] |
Synthesis and Analysis
Experimental Protocol: Synthesis of Femoxetine
Several synthetic routes to Femoxetine have been reported. A common approach involves the following key steps, though specific reagents and conditions may vary.[3]
-
Michael Addition: An organocatalytic Michael addition of an appropriate aldehyde to a trans-nitroalkene can be employed to construct the chiral backbone of the piperidine ring with high stereoselectivity.[3]
-
Reduction and Cyclization: Subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of the piperidine ring.
-
Functional Group Interconversion: The synthesis is completed by the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction.
A more detailed, multi-step synthesis might involve the reaction of methyl N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate with phenylmagnesium bromide, followed by reduction, resolution of isomers, esterification, and finally condensation with p-methoxyphenol.
Experimental Protocol: Quantification in Human Plasma by LC-MS/MS
The following protocol outlines a general procedure for the quantification of Femoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
1. Sample Preparation (Solid Phase Extraction - SPE):
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned cartridge.
- Wash the cartridge to remove interfering substances.
- Elute Femoxetine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (50 x 3.0 mm, 2.6 µm), can be used.[9]
- Mobile Phase: A gradient elution with a mixture of water and acetonitrile containing 0.1% formic acid is typically employed.[9]
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for Femoxetine and the internal standard.
Plasma_Sample [label="Human Plasma Sample"];
SPE [label="Solid Phase Extraction (SPE)\n- Condition\n- Load\n- Wash\n- Elute"];
Evaporation [label="Evaporation & Reconstitution"];
LC_Separation [label="LC Separation\n(Reversed-Phase)"];
MS_Detection [label="MS/MS Detection\n(MRM)"];
Data_Analysis [label="Data Analysis & Quantification"];
Plasma_Sample -> SPE [label="Sample Preparation"];
SPE -> Evaporation;
Evaporation -> LC_Separation [label="Injection"];
LC_Separation -> MS_Detection;
MS_Detection -> Data_Analysis;
}
Caption: Experimental workflow for Femoxetine quantification.
Toxicology
Acute toxicity data for this compound has been determined in mice. The LD50 values vary depending on the route of administration.
| Route of Administration | Sex | LD50 (mg/kg) | Reference(s) |
| Intravenous (i.v.) | Female | 48 | [5] |
| Male | 45 | [5] | |
| Subcutaneous (s.c.) | Female | 941 | [5] |
| Male | 723 | [5] | |
| Oral | Female | 1408 | [5] |
| Male | 1687 | [5] |
Conclusion
This compound is a well-characterized selective serotonin reuptake inhibitor with a defined chemical structure and mechanism of action. This guide provides essential technical data for researchers and professionals in the field of drug development, summarizing its physicochemical properties, pharmacological profile, and analytical methodologies. The provided information serves as a valuable resource for further investigation and development of serotonergic modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Femoxetine - Wikipedia [en.wikipedia.org]
- 3. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 4. medkoo.com [medkoo.com]
- 5. Femoxetine [drugfuture.com]
- 6. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 7. femoxetine [drugcentral.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Pharmacological Profile of Femoxetine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that was developed as a potential antidepressant.[1][2] Structurally related to paroxetine, femoxetine was investigated for its ability to modulate serotonergic neurotransmission in the central nervous system.[1] Although its clinical development was ultimately discontinued in favor of other agents, the pharmacological profile of femoxetine provides valuable insights into the structure-activity relationships of piperidine-based SSRIs and the broader mechanisms of antidepressant action. This technical guide offers a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with detailed experimental methodologies and visual representations of key pathways.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT).[1] SERT is a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft back into the presynaptic neuron. By binding to and inhibiting SERT, femoxetine blocks this reuptake process. This leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] This potentiation of serotonergic signaling is believed to be the fundamental mechanism underlying its antidepressant effects.
Signaling Pathway
The inhibition of serotonin reuptake by femoxetine initiates a cascade of downstream signaling events. The elevated synaptic serotonin levels lead to increased activation of various postsynaptic serotonin receptors, which in turn modulate multiple intracellular signaling pathways.
Caption: Serotonergic signaling pathway modulated by Femoxetine HCl.
Pharmacodynamics
The pharmacodynamic profile of an agent is defined by its binding affinity to various receptors and transporters. For femoxetine, its primary target is the serotonin transporter, with comparatively lower affinity for other monoamine transporters.
Transporter Binding Affinities
The following table summarizes the binding affinities of femoxetine for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Transporter | pKi | Reference |
| Dopamine Transporter (DAT) | 5.7 | [3][4] |
| Norepinephrine Transporter (NET) | 6.52 | [3][4] |
| Serotonin Transporter (SERT) | 6.12 | [3][4] |
Note: Data is derived from computational studies based on human transporter models.
Receptor Binding Affinities
Pharmacokinetics
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). As with many selective serotonin reuptake inhibitors, femoxetine is known to undergo extensive first-pass metabolism.[6]
Due to the cessation of its development, detailed quantitative pharmacokinetic data for femoxetine in various species, including humans and rats, are scarce in publicly accessible literature. The table below is structured to present key pharmacokinetic parameters, though specific values for femoxetine are largely unavailable.
| Parameter | Human Data | Rat Data |
| Bioavailability (%) | Data not available | Data not available |
| Half-life (t½) (hours) | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Major Metabolites | Data not available | Data not available |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of compounds like femoxetine.
Radioligand Binding Assay for SERT Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., femoxetine) for the serotonin transporter.
Caption: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (e.g., from HEK293 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer.
-
Assay Conditions: The binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a selective SERT radioligand (e.g., [³H]citalopram or [³H]paroxetine), and varying concentrations of the test compound (femoxetine).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient period to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
This assay measures the functional ability of a compound to inhibit the uptake of serotonin into synaptosomes or cells expressing SERT.
Methodology:
-
Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat striatum or cortex) or cells endogenously or recombinantly expressing SERT are cultured.
-
Assay Conditions: The assay is conducted in a multi-well plate format. Synaptosomes or cells are pre-incubated with varying concentrations of the test compound (femoxetine).
-
Initiation of Uptake: Serotonin uptake is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
Incubation: The mixture is incubated for a short period at 37°C to allow for active transport.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer or by the addition of a stop solution.
-
Quantification: The amount of radiolabeled serotonin taken up by the synaptosomes or cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of freely moving animals following drug administration.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal (e.g., rat). The animal is allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline level of extracellular serotonin.
-
Drug Administration: this compound is administered to the animal via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Drug Sample Collection: Dialysate samples continue to be collected at regular intervals to monitor the change in extracellular serotonin concentrations over time.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in extracellular serotonin levels are expressed as a percentage of the baseline levels and are analyzed to determine the time course and magnitude of the drug's effect.
Conclusion
This compound is a selective serotonin reuptake inhibitor with a clear in vitro affinity for the human serotonin transporter. Its selectivity for SERT over DAT and NET is a hallmark of the SSRI class of antidepressants. While its clinical development was halted, the study of femoxetine and its analogs has contributed to the understanding of the structural requirements for potent and selective SERT inhibition. The provided experimental protocols offer a framework for the continued investigation of novel compounds targeting the serotonergic system. Further research would be necessary to fully elucidate the complete receptor binding profile and in vivo pharmacokinetic and pharmacodynamic properties of femoxetine.
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Femoxetine - AdisInsight [adisinsight.springer.com]
- 4. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Femoxetine Hydrochloride: A Technical Whitepaper on a Selective Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride (developmental code name FG-4963) is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s by the Danish pharmaceutical company Ferrosan.[1] Structurally related to paroxetine, femoxetine was investigated for the treatment of major depressive disorder and reached Phase III clinical trials.[1][2] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3][4]
Despite showing antidepressant efficacy comparable to tricyclic antidepressants in early studies, its development was ultimately discontinued in 1996.[2] The primary reason cited was the inability to formulate it as a convenient daily pill.[1] This whitepaper provides a comprehensive technical overview of femoxetine's physicochemical properties, mechanism of action, pharmacology, pharmacokinetics, and the experimental protocols used for its evaluation.
Physicochemical Properties
Femoxetine is a phenylpiperidine derivative. Its hydrochloride salt is the form typically used in research and clinical investigations.
| Property | Value | Source(s) |
| IUPAC Name | (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride | [1] |
| Molecular Formula | C₂₀H₂₅NO₂ · HCl | [4] |
| Molecular Weight | 347.88 g/mol | [4] |
| CAS Number | 56222-04-9 | [4] |
| Appearance | Solid | [4] |
Mechanism of Action and Signaling Pathways
Inhibition of the Serotonin Transporter (SERT)
Like all SSRIs, femoxetine's therapeutic effect is derived from its high-affinity binding to the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, which terminates the neurotransmitter's signal. By competitively inhibiting SERT, femoxetine blocks this reuptake process. This action leads to a sustained elevation of serotonin levels in the synapse, enhancing and prolonging serotonergic neurotransmission.[3][4]
References
Preclinical Research on Femoxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), was developed in the 1970s by the Danish pharmaceutical company Ferrosan under the developmental code name FG-4963.[1] As a compound structurally related to paroxetine, it showed promise as an antidepressant.[1][2] However, its development was ultimately halted in favor of paroxetine.[1] This document provides a comprehensive overview of the available preclinical research on this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. Due to the discontinuation of its development, publicly available preclinical data is limited. Where specific data for this compound is unavailable, information on related SSRIs may be used for illustrative purposes, with clear denotation.
Mechanism of Action
This compound is a potent and selective inhibitor of the serotonin transporter (SERT).[1][2] By blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, Femoxetine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2] This enhanced signaling in key brain circuits is believed to be the primary mechanism underlying its antidepressant effects. In vitro studies have suggested that Femoxetine is less selective than citalopram but may still inhibit the uptake of noradrenaline in vivo to some extent.[3]
Signaling Pathway
The primary molecular target of this compound is the serotonin transporter (SERT). Inhibition of SERT leads to a cascade of downstream signaling events initiated by the increased availability of serotonin in the synapse and its subsequent binding to various postsynaptic and presynaptic serotonin receptors.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its inhibition of serotonin reuptake. Preclinical studies in animal models are crucial for demonstrating the antidepressant-like and anxiolytic-like effects of a compound.
In Vitro Serotonin Reuptake Inhibition
| Compound | Target | Assay | IC50 / Ki (nM) | Reference |
| Femoxetine HCl | SERT | [3H]5-HT uptake | Data not available | - |
| Fluoxetine | SERT | [3H]5-HT uptake | Ki = 0.60 µM | [5] |
| Paroxetine | SERT | [3H]5-HT uptake | Ki = 0.15 µM | [5] |
This table includes data for related compounds for comparative purposes due to the lack of specific public data for this compound.
In Vivo Behavioral Models
Forced Swim Test (FST): This is a common behavioral test used to screen for antidepressant efficacy. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. Although specific quantitative results for Femoxetine in the FST are not widely published, it is expected to decrease immobility time in a dose-dependent manner, similar to other SSRIs.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Elimination Half-life (h) | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Human | Oral | - | - | - | 5-10 | 7-27 | [1][2] |
This table highlights the lack of publicly available, specific preclinical pharmacokinetic data for this compound.
One report suggests that Femoxetine has an oral bioavailability of 5-10% in humans due to extensive first-pass metabolism.[2]
Toxicology
Toxicology studies are essential to determine the safety profile of a new chemical entity. These studies typically include acute, subchronic, and chronic toxicity assessments.
Acute Toxicity
Acute toxicity studies determine the effects of a single high dose of a substance. The median lethal dose (LD50) is a common endpoint.
| Species | Route | LD50 (mg/kg) | Reference |
| Rat | Oral | Data not available | - |
| Mouse | Oral | Data not available | - |
Specific LD50 values for this compound are not available in the public domain.
Subchronic Toxicity
Subchronic toxicity studies evaluate the effects of repeated exposure to a compound over a period of 28 or 90 days. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). While specific findings from subchronic toxicity studies on Femoxetine are not publicly available, such studies would typically involve daily administration to rodents (e.g., rats) at multiple dose levels. Key parameters monitored would include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
Experimental Protocols
In Vivo Microdialysis for Serotonin Measurement in the Rat Striatum
This protocol describes a method to measure extracellular serotonin levels in the brain of a freely moving rat, a key technique to demonstrate the in vivo mechanism of action of an SSRI like Femoxetine.
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 3. Biochemical and pharmacological tests for the prediction of ability of monoamine uptake blockers to inhibit the uptake of noradrenaline in-vivo: the effects of desipramine, maprotiline, femoxetine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, femoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of selective serotonin re-uptake inhibitors on cytochrome P4502D6 (CYP2D6) activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Development and Patents of Femoxetine (FG-4963)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine (developmental code name FG-4963) is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s by the Danish pharmaceutical company Ferrosan.[1] As a structural analog of paroxetine, it demonstrated significant potential as an antidepressant. However, its development was ultimately halted in favor of paroxetine due to challenges with its dosing regimen. This technical guide provides a comprehensive overview of the early development of Femoxetine, detailing its pharmacological properties, key experimental protocols from foundational studies, and the seminal patents that protect its intellectual property. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this historically significant compound.
Introduction
Femoxetine, chemically known as (+)-trans-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine, emerged during a pivotal era of psychopharmacology research that led to the development of the first generation of SSRIs.[1][2] Invented by Jørgen Anders Christensen and pharmacologically characterized by Jorgen Buus-Lassen, Femoxetine was one of the early compounds designed to selectively target the serotonin transporter (SERT), offering a more targeted approach to treating depression with a potentially improved side-effect profile compared to the then-dominant tricyclic antidepressants (TCAs).[1] Despite its promising preclinical profile, development ceased after Ferrosan's acquisition by Novo Nordisk, who prioritized the development of paroxetine.[1] This guide revisits the foundational scientific work on Femoxetine, providing a detailed technical resource for researchers in pharmacology and drug development.
Pharmacological Profile
Femoxetine is a potent and selective inhibitor of serotonin reuptake. Its mechanism of action involves binding to the serotonin transporter (SERT), thereby blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Binding Affinities and Potency
The selectivity of Femoxetine for the serotonin transporter over other monoamine transporters is a key feature of its pharmacological profile. The following table summarizes the binding affinities (pKi) of Femoxetine for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
| Transporter | Femoxetine pKi | Reference |
| Serotonin Transporter (SERT) | 7.96 | [3] |
| Norepinephrine Transporter (NET) | 6.12 | [3] |
| Dopamine Transporter (DAT) | 5.7 | [3] |
| Table 1: Binding affinities of Femoxetine for human monoamine transporters. pKi is the negative logarithm of the inhibition constant (Ki). |
In Vitro and In Vivo Efficacy
Early preclinical studies established the efficacy of Femoxetine in models relevant to antidepressant activity. Key findings from the foundational 1975 study by J.B. Lassen et al. are summarized below.
| Experimental Model | Parameter | Femoxetine Value | Reference |
| In Vitro | |||
| Inhibition of ³H-5-HT uptake in rat brain synaptosomes | IC50 | 0.05 µM | [4][5] |
| In Vivo | |||
| Potentiation of 5-HTP induced hypermotility in mice (ED50, s.c.) | 5 mg/kg | [4][5] | |
| Antagonism of p-chloroamphetamine (PCA)-induced hypermotility in rats (ED50, s.c.) | 5 mg/kg | [4][5] | |
| Table 2: Summary of in vitro and in vivo efficacy data for Femoxetine. |
Key Experimental Protocols
The following sections detail the methodologies for the pivotal experiments that characterized the initial pharmacological profile of Femoxetine.
Inhibition of ³H-5-HT Uptake in Rat Brain Synaptosomes
This in vitro assay was crucial for determining the potency of Femoxetine in blocking the serotonin transporter.
Protocol:
-
Synaptosome Preparation: Whole rat brains were homogenized in 0.32 M sucrose. The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant was then centrifuged at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction. The pellet was resuspended in a physiological buffer.[6][7]
-
Uptake Assay: Aliquots of the synaptosomal suspension were pre-incubated with various concentrations of Femoxetine or vehicle for 10 minutes at 37°C.[8]
-
Initiation of Uptake: ³H-labeled serotonin (³H-5-HT) was added to the incubation mixture to a final concentration of 0.1 µM, and the incubation was continued for 5 minutes at 37°C.[9]
-
Termination of Uptake: The uptake was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular ³H-5-HT.
-
Quantification: The radioactivity retained on the filters, representing the amount of ³H-5-HT taken up by the synaptosomes, was measured by liquid scintillation counting.
-
Data Analysis: The concentration of Femoxetine that inhibited 50% of the specific ³H-5-HT uptake (IC50) was calculated.
Potentiation of 5-Hydroxytryptophan (5-HTP) Induced Hypermotility in Mice
This in vivo model assessed the ability of Femoxetine to enhance the behavioral effects of the serotonin precursor, 5-HTP.
Protocol:
-
Animal Preparation: Male NMRI mice were used for the study.[10]
-
Drug Administration: Groups of mice were pre-treated with subcutaneous (s.c.) injections of either Femoxetine at various doses or saline.[11][12]
-
5-HTP Administration: Thirty minutes after the pre-treatment, all mice received an intraperitoneal (i.p.) injection of L-5-hydroxytryptophan (5-HTP) at a dose of 100 mg/kg.[13]
-
Behavioral Assessment: Immediately after 5-HTP administration, the locomotor activity of each mouse was measured for a period of 30 minutes using activity meters.
-
Data Analysis: The dose of Femoxetine that produced a 50% potentiation of the 5-HTP-induced increase in locomotor activity (ED50) was determined.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3]
Protocol:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains carry different mutations that can be reverted by different types of mutagens.[3][14]
-
Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.[14]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (Femoxetine) on a petri dish with a minimal amount of histidine.[4][5]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: If the test compound is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[4]
Patents and Synthesis
The intellectual property for Femoxetine is primarily covered by two U.S. patents granted to Jørgen Anders Christensen and assigned to A/S Ferrosan.
-
U.S. Patent 3,912,743 (issued October 14, 1975): Titled "3-Aryloxymethyl-4-Aryl-Piperidines," this patent covers a broad class of compounds including Femoxetine and describes their utility as inhibitors of serotonin uptake.
-
U.S. Patent 4,007,196 (issued February 8, 1977): Titled "Cis-3-(substituted phenoxymethyl)-4-phenylpiperidines," this patent claims specific stereoisomers, including the active trans-isomer of Femoxetine.
A general synthetic route to Femoxetine, as can be inferred from the patents and subsequent literature, is outlined below. The synthesis often involves the formation of the piperidine ring followed by the introduction of the aryloxymethyl and phenyl substituents with the desired stereochemistry. More recent asymmetric syntheses have also been developed.[15]
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Femoxetine at the synaptic level.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. Femoxetine - Wikipedia [en.wikipedia.org]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 5. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 6. Inhibition by nitric oxide of the uptake of [3H]serotonin into rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling in vivo of serotonin uptake sites in rat brain after administration of [3H]cyanoimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Determination of the reversible uptake of 3H-serotonin in synaptosomes: an adequate evaluation of the contribution of nonspecific uptake] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The murine serotonin syndrome - evaluation of responses to 5-HT-enhancing drugs in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evecxia.com [evecxia.com]
- 12. evecxia.com [evecxia.com]
- 13. Acute treatment with 5-hydroxytryptophan increases social approach behaviour but does not activate serotonergic neurons in the dorsal raphe nucleus in juvenile male BALB/c mice: A model of human disorders with deficits of sociability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Buy Femoxetine | 59859-58-4 [smolecule.com]
The Symbiotic Origin and Divergent Paths of Femoxetine and Paroxetine: A Technical Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical, pharmacological, and developmental relationship between femoxetine hydrochloride and paroxetine. Both compounds originate from the same pioneering era of selective serotonin reuptake inhibitor (SSRI) research in the 1970s by the Danish pharmaceutical company Ferrosan. While sharing a common structural backbone and primary mechanism of action, their distinct pharmacological nuances and pharmacokinetic profiles led to divergent clinical trajectories. Paroxetine emerged as a globally recognized blockbuster antidepressant, whereas femoxetine's development was halted in late-stage clinical trials. This document delineates the scientific underpinnings of their relationship, presenting comparative data, experimental methodologies, and the logical framework of their action.
Chemical Structure and Synthesis: A Tale of Two Phenylpiperidines
Femoxetine and paroxetine are phenylpiperidine derivatives, sharing a core scaffold that is crucial for their interaction with the serotonin transporter (SERT).[1] Their structures, however, feature key differences that profoundly impact their pharmacological profiles.
-
Femoxetine: Features a (3R,4S)-3-[(4-methoxyphenoxy)methyl]-4-phenylpiperidine structure.
-
Paroxetine: Is a (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.[2]
The defining structural distinctions are the substituent on the phenyl ring at the 4-position of the piperidine (hydrogen in femoxetine vs. fluorine in paroxetine) and the nature of the aryloxy group (methoxyphenoxy in femoxetine vs. methylenedioxyphenoxy in paroxetine). The introduction of the para-fluoro atom in paroxetine is known to significantly potentiate its affinity for the serotonin transporter.[3][4]
The synthesis of both molecules has been extensively explored, often in parallel, with many strategies applicable to both scaffolds.[5][6][7][8][9] A common and key strategic step involves the stereoselective construction of the trans-3,4-disubstituted piperidine core. One modern approach utilizes an N-heterocyclic carbene (NHC) catalyzed homoenolate addition to a nitroalkene, which is then followed by an in-situ reduction of the nitro group to rapidly assemble the requisite δ-lactam intermediate.[6]
Comparative Pharmacodynamics
The primary therapeutic action of both femoxetine and paroxetine is the selective inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft and enhances serotonergic neurotransmission.[4][10][11] However, their potency and selectivity against other monoamine transporters and off-target receptors differ, which accounts for variations in their therapeutic and side-effect profiles.
Transporter Binding Affinities and Selectivity
The binding affinities (Ki) for the primary monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical indicators of a compound's potency and selectivity. Paroxetine is one of the most potent SSRIs known.[12] Comparative data reveals that while both are potent SERT inhibitors, paroxetine exhibits a slightly higher affinity.
| Parameter | Femoxetine | Paroxetine | Reference(s) |
| SERT Ki (nM) | ~1.4 (pKi 7.76-7.96) | ~0.1 (pKi 8.80) | [13] |
| NET Ki (nM) | ~630 (pKi 6.12-6.29) | ~36 (pKi <50 nmol/L) | [13][14] |
| DAT Ki (nM) | ~1150 (pKi 5.7-6.52) | ~350 | [13] |
| Muscarinic M1 Ki (nM) | Data not available | ~25 | |
| SERT / NET Selectivity Ratio | ~450 | ~360 | Calculated from Ki values |
Note: Ki values are collated from multiple sources and represent approximate consensus values. Lower Ki indicates higher binding affinity.
Signaling Pathway: SSRI Mechanism of Action
Both femoxetine and paroxetine exert their therapeutic effect by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors (e.g., 5-HT1A, 5-HT2A), thereby enhancing serotonergic signaling.
Caption: Mechanism of action for SSRIs like femoxetine and paroxetine.
Comparative Pharmacokinetics
The pharmacokinetic profiles of femoxetine and paroxetine are a primary reason for their developmental divergence. Paroxetine's half-life is suitable for once-daily dosing, a significant advantage in treating chronic conditions like depression.[11] Femoxetine's development was reportedly halted because it was not suitable for a daily pill regimen, suggesting a less favorable pharmacokinetic profile, which is supported by its shorter, more variable half-life and low bioavailability.[4][15]
| Parameter | Femoxetine | Paroxetine | Reference(s) |
| Bioavailability (%) | 5 - 10% (extensive first-pass metabolism) | ~50% (non-linear) | [16] |
| Elimination Half-life (t½) | 7 - 27 hours | ~21 - 24 hours | [3][11] |
| Time to Peak (Tmax) | Data not available | ~5 - 6 hours | |
| Protein Binding (%) | Data not available | ~95% | [2] |
| Primary Metabolism | Data not available | Hepatic (potent inhibitor of CYP2D6) | [2] |
Key Experimental Protocols
The characterization and comparison of femoxetine and paroxetine rely on a suite of standardized preclinical assays. Below are detailed methodologies for key experiments.
Protocol: In Vitro SERT Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the serotonin transporter.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured, harvested, and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined.
-
Competitive Binding: The assay is conducted in a 96-well plate. Each well contains:
-
A fixed concentration of a radioligand with high affinity for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55).
-
The prepared cell membrane suspension.
-
A range of concentrations of the unlabeled test compound (e.g., femoxetine or paroxetine).
-
-
Controls:
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of a known potent SERT inhibitor (e.g., unlabeled paroxetine) to saturate all specific binding sites.
-
-
Incubation & Filtration: The plate is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
References
- 1. Structural differences between paroxetine and femoxetine responsible for differential inhibition of Staphylococcus aureus efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Femoxetine - Wikipedia [en.wikipedia.org]
- 4. Femoxetine [medbox.iiab.me]
- 5. scite.ai [scite.ai]
- 6. Rapid Construction of (−)‐Paroxetine and (−)‐Femoxetine via an N‐Heterocyclic Carbene Catalyzed Homoenolate Addition to… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Femoxetine in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New generation antidepressants for depression in children and adolescents: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. droracle.ai [droracle.ai]
- 15. Femoxetine - Wikiwand [wikiwand.com]
- 16. Buy Femoxetine | 59859-58-4 [smolecule.com]
In-Vitro Profile of Femoxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), is a piperidine derivative structurally related to paroxetine.[1] Developed in the 1970s, its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2][3][4] This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of Femoxetine hydrochloride, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Quantitative Analysis of In-Vitro Activity
The in-vitro potency and selectivity of this compound have been characterized through radioligand binding and neurotransmitter uptake assays. The following tables summarize the key quantitative data for its interaction with the human and rat serotonin transporters.
| Target | Species | Assay Type | Value | Reference |
| Serotonin Transporter (SERT) | Human | pKi | 7.96 | [5] |
| Serotonin Transporter (SERT) | Human | pIC50 (Serotonin Uptake) | 7.76 | [5] |
| Sodium-dependent serotonin transporter | Rat | Ki (nM) | 9.08 | [3] |
Core Mechanism of Action: Serotonin Transporter Inhibition
This compound exerts its therapeutic effect by binding to the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][3][4] By inhibiting this process, Femoxetine effectively increases the concentration and prolongs the availability of serotonin to act on postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.
Experimental Protocols
The following sections detail standardized in-vitro methodologies for determining the binding affinity and functional inhibition of the serotonin transporter by this compound.
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound.
-
Reference Compound: A known potent SSRI (e.g., Paroxetine).
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the resulting cell membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Add serial dilutions of this compound or the reference compound.
-
Add the cell membrane preparation to each well.
-
Initiate the binding reaction by adding the radioligand ([³H]Citalopram) at a concentration near its Kd value.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³H]Serotonin Uptake Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the functional potency (IC50) of this compound in inhibiting serotonin uptake into cells expressing the serotonin transporter.
Materials:
-
Cell Line: hSERT-expressing cells (e.g., HEK293) or other suitable cell lines endogenously expressing SERT (e.g., JAR cells).[6]
-
Radiolabeled Substrate: [³H]Serotonin.
-
Test Compound: this compound.
-
Reference Compound: A known potent SSRI.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.[6]
-
Lysis Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the hSERT-expressing cells in 96-well plates and grow to a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or the reference compound in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding [³H]Serotonin to each well at a final concentration close to its Km for SERT. The incubation time should be within the linear range of uptake.
-
To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.
-
Lyse the cells by adding lysis buffer to each well.
-
-
Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake of [³H]Serotonin) from the resulting sigmoidal curve.
-
Downstream Signaling Pathways
The primary consequence of SERT inhibition by this compound is the elevation of synaptic serotonin levels. This leads to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which in turn modulate multiple downstream signaling cascades. While specific in-vitro studies on the downstream effects of Femoxetine are limited, the actions of SSRIs, in general, are known to influence pathways involved in neuroplasticity and cellular resilience. For instance, chronic SSRI administration has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which can activate signaling pathways such as the mTOR pathway, leading to increased synaptogenesis.[7]
Conclusion
This compound is a potent and selective inhibitor of the serotonin transporter. The in-vitro data and methodologies presented in this guide provide a foundational understanding of its pharmacological profile. For drug development professionals, these protocols serve as a template for the characterization of novel SERT inhibitors. Further research is warranted to fully elucidate the specific downstream signaling consequences of Femoxetine's interaction with the serotonin transporter.
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Effect of Femoxetine Hydrochloride on Serotonin Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects by specifically targeting the serotonin transporter (SERT). This document provides a comprehensive technical overview of the molecular interactions between femoxetine hydrochloride and SERT. It includes a summary of quantitative binding affinity and reuptake inhibition data, detailed experimental protocols for the characterization of such interactions, and visualizations of the underlying molecular pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction
This compound is a phenylpiperidine derivative that was developed as an antidepressant.[1][2] It belongs to the class of selective serotonin reuptake inhibitors (SSRIs).[1][2] The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] By inhibiting SERT, femoxetine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[3][4] This guide delves into the specifics of femoxetine's interaction with SERT, presenting key quantitative data and the methodologies used to obtain it.
Quantitative Data on Femoxetine-SERT Interaction
The interaction of femoxetine with the serotonin transporter has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity (Ki) and its potency in inhibiting serotonin reuptake (IC50).
Table 1: Binding Affinity of Femoxetine for the Serotonin Transporter
| Compound | Ki (nM) | Radioligand | Species/Tissue | Reference |
| Femoxetine | 7.96 | [3H]Paroxetine | Rabbit SERT | [5] |
| (-)-trans-Femoxetine | 1.1 | [3H]Paroxetine | Rat Neuronal Membranes | [6] |
| (+)-trans-Femoxetine | 110 | [3H]Paroxetine | Rat Neuronal Membranes | [6] |
Table 2: Inhibitory Potency of Femoxetine on Serotonin Reuptake
| Compound | IC50 (nM) | Assay Type | Species/Tissue | Reference |
| (-)-trans-Femoxetine | 2.0 | [3H]5-HT Uptake | Rat Brain Synaptosomes | [6] |
| (+)-trans-Femoxetine | 280 | [3H]5-HT Uptake | Rat Brain Synaptosomes | [6] |
Detailed Experimental Protocols
The characterization of femoxetine's effect on SERT relies on two primary experimental techniques: radioligand binding assays and synaptosomal serotonin uptake assays.
Protocol for Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of femoxetine for SERT by measuring its ability to displace a radiolabeled ligand.
-
Objective: To quantify the binding affinity of femoxetine to SERT.
-
Materials:
-
Cell membranes prepared from cells stably expressing SERT (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex).
-
Radioligand: [3H]Paroxetine or [3H]Citalopram.
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Non-specific binding control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Homogenize SERT-expressing cells or brain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + assay buffer), non-specific binding (membranes + radioligand + non-specific binding control), and competitor binding (membranes + radioligand + varying concentrations of femoxetine).
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and femoxetine/control solutions to the wells. Incubate the plate for 60-120 minutes at room temperature or 37°C.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the femoxetine concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Synaptosomal [3H]-Serotonin Uptake Assay
This assay measures the functional inhibition of SERT by quantifying the reduction in the uptake of radiolabeled serotonin into synaptosomes.
-
Objective: To determine the inhibitory potency (IC50) of femoxetine on serotonin reuptake.
-
Materials:
-
Fresh or frozen brain tissue (e.g., rat striatum or cortex).
-
[3H]-Serotonin ([3H]5-HT).
-
This compound.
-
Sucrose Buffer (0.32 M sucrose, pH 7.4).
-
Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Non-specific uptake control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
-
-
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in the assay buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, pre-incubate the synaptosomal suspension with varying concentrations of femoxetine or vehicle for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate serotonin uptake by adding [3H]5-HT at a final concentration near its Km for SERT.
-
Uptake Termination: After a short incubation period (typically 1-5 minutes, within the linear range of uptake), terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a SERT inhibitor) from the total uptake. Determine the percentage of inhibition for each femoxetine concentration relative to the control (vehicle-treated) specific uptake. Plot the percent inhibition against the logarithm of the femoxetine concentration to determine the IC50 value.
-
Visualization of Pathways and Workflows
Molecular Mechanism of Action
Caption: Mechanism of Femoxetine Action on the Serotonin Transporter.
Experimental Workflows
Caption: Workflow for Determining SERT Binding Affinity of Femoxetine.
Caption: Workflow for Measuring Serotonin Reuptake Inhibition by Femoxetine.
Downstream Signaling Pathway
Chronic inhibition of SERT by SSRIs leads to adaptive changes in the serotonergic system. A key consequence is the desensitization of presynaptic 5-HT1A and 5-HT1B autoreceptors, which normally provide negative feedback on serotonin synthesis and release.[7] This desensitization contributes to the sustained increase in synaptic serotonin levels.[7] Furthermore, the enhanced activation of postsynaptic serotonin receptors can trigger various intracellular signaling cascades. One of the most studied long-term effects is the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4] Increased BDNF expression and signaling through its receptor, TrkB, can activate downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in promoting neurogenesis, synaptic plasticity, and neuronal survival.[8][9]
Caption: Generalized Downstream Signaling Cascade of Chronic SSRI Action.
Conclusion
This compound is a potent and selective inhibitor of the serotonin transporter. Its mechanism of action, characterized by high-affinity binding to SERT and subsequent blockade of serotonin reuptake, is well-established through standard neuropharmacological assays. The provided quantitative data and detailed experimental protocols offer a framework for the continued investigation of femoxetine and other SERT inhibitors. The visualization of its mechanism and the downstream signaling pathways affected by chronic SSRI administration highlights the complex neurobiological changes that underlie the therapeutic effects of this class of drugs. This technical guide serves as a foundational resource for researchers aiming to further elucidate the role of SERT in neuropsychiatric disorders and to develop novel therapeutic interventions.
References
- 1. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Femoxetine - Wikipedia [en.wikipedia.org]
- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Adolescent fluoxetine exposure induces persistent gene expression changes in the hippocampus of adult male C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Femoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Femoxetine, with the IUPAC name (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine, is a selective serotonin reuptake inhibitor (SSRI) that has been investigated for its antidepressant properties.[1] This document provides a detailed protocol for the enantioselective synthesis of (-)-femoxetine, based on a method involving an N-heterocyclic carbene (NHC) catalyzed homoenolate addition to a nitroalkene.[2] This approach offers a concise route to the target molecule.[2] The protocol is intended for research and development purposes.
Introduction
Femoxetine is structurally related to paroxetine and functions by inhibiting the reuptake of serotonin in the brain, which is a key mechanism in the treatment of depressive disorders.[1] The synthesis of chiral piperidine structures, such as femoxetine, is a significant area of focus in medicinal chemistry. The presented protocol describes a modern synthetic route that leverages organocatalysis to achieve enantioselectivity.[2][3]
Chemical Structures
Femoxetine Hydrochloride
-
IUPAC Name: (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride
-
Molecular Formula: C₂₀H₂₆ClNO₂[4]
-
Molecular Weight: 347.88 g/mol [4]
Experimental Protocols
This section details the multi-step synthesis of (-)-femoxetine, adapted from a published procedure.[2]
Materials and Equipment
-
Starting Materials: 4-methoxybenzaldehyde, nitromethane, cinnamaldehyde
-
Reagents: Potassium tert-butoxide (KOtBu), trifluoroacetic anhydride, triethylamine (Et₃N), N-heterocyclic carbene (NHC) catalyst (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), sodium acetate (NaOAc), zinc dust (Zn), sodium hydride (NaH), methyl iodide (CH₃I), lithium aluminum hydride (LiAlH₄)
-
Solvents: Tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), ethanol (EtOH), acetic acid (AcOH)
-
Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, chromatography equipment (for purification), NMR spectrometer, HPLC with a chiral stationary phase.
Synthesis of Nitroalkene Intermediate
The synthesis begins with the preparation of the necessary nitroalkene starting material.
-
Step 1a: Henry Reaction: To a solution of 4-methoxybenzaldehyde in a mixture of tBuOH/THF, add nitromethane and a catalytic amount of KOtBu (20 mol%) at 0 °C. Allow the reaction to warm to room temperature. The reaction typically proceeds to quantitative yield.[2]
-
Step 1b: Elimination: The product from the Henry reaction is then subjected to elimination. In dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) and trifluoroacetic anhydride at 0 °C to yield the desired nitroalkene.[2] The reported yield for this two-step sequence is 20%.[2]
Synthesis of (-)-Femoxetine
-
Step 2: NHC-Catalyzed Homoenolate Addition and In Situ Reduction: In a reaction vessel, combine the synthesized nitroalkene, cinnamaldehyde, the NHC catalyst, and sodium acetate (50 mol%) in ethanol (EtOH). Stir the mixture at room temperature for 12 hours. Following this, add zinc dust (Zn) and acetic acid (AcOH) to the mixture and reflux to effect the in situ reduction of the nitro group to form the δ-lactam.[2]
-
Step 3: Methylation: To a solution of the δ-lactam in THF, add sodium hydride (NaH) followed by methyl iodide (CH₃I) at room temperature.[2]
-
Step 4: Reduction to Femoxetine: In a final reduction step, treat the methylated lactam with lithium aluminum hydride (LiAlH₄) in THF. The reaction is initiated at 0 °C and then heated to 66 °C to yield (-)-femoxetine.[2]
-
Step 5: Salt Formation (this compound): The free base of femoxetine can be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or isopropanol, followed by precipitation and collection of the solid product.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of (-)-femoxetine.
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 2. NHC-Catalyzed Homoenolate Addition and In Situ Reduction | δ-Lactam | 53 | 7:1 | 82 |
| 3. Methylation | Methylated Lactam | 55 | - | - |
| 4. Reduction to Femoxetine | (-)-Femoxetine | 87 | - | - |
Data sourced from "Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes".[2]
Visualization of the Synthesis Workflow
The following diagram illustrates the synthetic pathway for (-)-femoxetine.
Caption: Synthetic workflow for (-)-Femoxetine Hydrochloride.
Conclusion
The provided protocol offers a detailed guide for the enantioselective synthesis of (-)-femoxetine hydrochloride for research purposes. This method, utilizing a key N-heterocyclic carbene-catalyzed reaction, represents a contemporary approach to the construction of this pharmaceutically relevant piperidine derivative. Researchers should adhere to standard laboratory safety practices when performing these procedures.
References
Application Notes and Protocols for Femoxetine Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] While its clinical development was discontinued, it remains a valuable tool for preclinical research in animal models to investigate the role of the serotonergic system in various physiological and pathological processes, including depression, anxiety, and pain.[2][3][4] These application notes provide an overview of the use of this compound in animal studies, including its mechanism of action, and protocols for its application in relevant animal models. Due to the limited availability of data specifically for Femoxetine, protocols and data from the closely related and widely studied SSRI, fluoxetine, are included as a reference.
Mechanism of Action
This compound is a potent and selective inhibitor of the serotonin transporter (SERT).[1][5][6] By blocking the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, Femoxetine increases the concentration of 5-HT in the synapse, thereby enhancing serotonergic neurotransmission.[5][6] This enhanced signaling is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.
Figure 1: Mechanism of action of this compound.
Data Presentation
Table 1: In Vivo Effects of Femoxetine and Other SSRIs in Rodents
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Femoxetine | Rat | 40 mg/kg | i.p. | Decreased 5-HT metabolism in the nucleus raphe magnus. | [4] |
| Fluoxetine | Rat | 1, 10, 20 mg/kg | i.p. | Increased extracellular 5-HT in the frontal cortex, hippocampus, and raphe nuclei. | [7] |
| Fluoxetine | Mouse (BALB/c) | 18 mg/kg/day | In drinking water | Reduced anxiety-like behavior and immobility in the forced swim test. | [8] |
| Fluoxetine | Mouse | 18 mg/kg/day | p.o. | Reversed corticosterone-induced increase in immobility. | [9] |
| Paroxetine | Rat | 1-10 mg/kg | s.c. | Did not alter forebrain norepinephrine concentrations. | [10] |
Note: Data for fluoxetine and paroxetine are provided as a reference due to the limited published data on Femoxetine.
Table 2: Pharmacokinetic Parameters of SSRIs in Different Species
| Compound | Species | Half-life (t½) | Route of Administration | Active Metabolite | Reference |
| Fluoxetine | Human | 1-4 days | Oral | Norfluoxetine (t½ = 7-15 days) | [11] |
| Fluoxetine | Rhesus Macaque | 11-16 hours | Oral, s.c. | Norfluoxetine (t½ = 21-29 hours) | [11] |
| Fluoxetine | Dog | Not specified | Oral | Norfluoxetine | [12] |
| Femoxetine | Not specified | 7-27 hours | Oral | Not specified | [1] |
Experimental Protocols
Protocol 1: Evaluation of Antidepressant-like Effects using the Forced Swim Test (FST) in Mice
This protocol is adapted from studies using fluoxetine and is a standard behavioral assay for screening potential antidepressant drugs.
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
Male BALB/c mice (8-10 weeks old)
-
Glass or plastic cylinders (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software (optional)
Procedure:
-
Habituation (Day 1):
-
Place individual mice in the cylinders filled with 15 cm of water for a 15-minute pre-swim session.
-
Remove the mice, dry them with a towel, and return them to their home cages.
-
-
Drug Administration (Day 2):
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test session. For chronic studies, administer daily for at least 14 days.[8]
-
-
Test Session (Day 2):
-
Place the mice individually back into the swimming cylinders.
-
Record the behavior for a 6-minute period.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the Femoxetine-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Figure 2: Experimental workflow for the Forced Swim Test.
Protocol 2: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM) in Rats
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.[13]
Objective: To evaluate the anxiolytic-like properties of this compound by measuring the exploration of the open arms of an elevated plus maze.
Materials:
-
This compound
-
Vehicle
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system
Procedure:
-
Acclimatization:
-
Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30-60 minutes prior to testing.
-
-
Test Session:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Compare these parameters between the drug-treated and vehicle control groups. An increase in the exploration of the open arms suggests an anxiolytic-like effect.
-
Protocol 3: In Vivo Microdialysis for Measuring Extracellular Serotonin Levels
This advanced technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.[7][10]
Objective: To determine the effect of this compound on extracellular serotonin concentrations in a specific brain region (e.g., prefrontal cortex, hippocampus).
Materials:
-
This compound
-
Vehicle
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
-
Recovery:
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using HPLC.
-
-
Data Analysis:
-
Express the post-drug serotonin levels as a percentage of the baseline levels.
-
Compare the changes in extracellular serotonin between the Femoxetine and vehicle groups.
-
Figure 3: Workflow for in vivo microdialysis experiments.
Considerations for Animal Studies
-
Animal Model Selection: The choice of animal model is crucial and depends on the research question. For depression research, models like chronic mild stress or genetic models can be used.[14] For anxiety studies, the elevated plus maze, light-dark box, and open field tests are common.[13]
-
Route of Administration and Dosage: The route of administration (e.g., intraperitoneal, oral, subcutaneous) and the dosage of this compound should be carefully selected and justified based on available literature or pilot studies. As seen with fluoxetine, chronic administration is often required to observe behavioral effects.[8]
-
Pharmacokinetics: The pharmacokinetic profile of Femoxetine, including its half-life, can influence the experimental design, especially for chronic studies.[1]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a useful pharmacological tool for investigating the serotonergic system in vivo. While specific data on its use is limited, the extensive literature on other SSRIs, particularly fluoxetine, provides a strong foundation for designing and implementing robust animal studies. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their investigations of neuropsychiatric and other disorders.
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 3. Femoxetine - AdisInsight [adisinsight.springer.com]
- 4. Femoxetine blocks the morphine-induced increase in 5-HT metabolism, as measured by in vivo voltammetry in the nucleus raphe magnus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Fluoxetine in Rhesus Macaques following Multiple Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluoxetine: a serotonin-specific, second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of Femoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that was investigated for its antidepressant properties.[1] As with other SSRIs, its mechanism of action involves blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[2][3] Accurate and precise analytical methods are crucial for the quantification of Femoxetine in various matrices during drug development, pharmacokinetic studies, and quality control.
Mechanism of Action: Serotonin Reuptake Inhibition
Femoxetine, as an SSRI, selectively targets and inhibits the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors and enhance serotonergic neurotransmission.
Caption: Signaling pathway of Femoxetine's inhibitory action on the serotonin transporter.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the analytical methods described in this document. Data for HPLC-UV, GC-MS, and UV-Vis Spectrophotometry are adapted from validated methods for Fluoxetine due to the limited availability of public data for Femoxetine.
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| LC-MS/MS | Femoxetine | Human Plasma | 1 - 1000 ng/mL | Not Reported | 1 ng/mL | Not Reported |
| HPLC-UV | Fluoxetine | Oral Solution | 40 - 200 µg/mL | Not Reported | Not Reported | 100.17% |
| Fluoxetine | Bulk & Dosage Form | 1 - 10 µg/mL | Not Reported | Not Reported | 97% | |
| GC-MS | Fluoxetine | Urine (SPE) | 5 - 75 ng/mL | 1-10 ng/mL | 5-10 ng/mL | 87 - 109% |
| Fluoxetine | Urine (LLE) | 10 - 80 ng/mL | 1-10 ng/mL | 5-10 ng/mL | 87 - 109% | |
| Fluoxetine Enantiomers | Urine & Plasma | 50 - 500 ng/mL | 3.20 ng/mL | 10.50 ng/mL | 94.88 - 97.23% | |
| UV-Vis Spectrophotometry | Fluoxetine | Bulk & Dosage Form | 5 - 25 µg/mL | 1.11 µg/mL | 3.35 µg/mL | 98.50% |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in a given sample, from reception to final data analysis and reporting.
Caption: A generalized workflow for the analytical determination of this compound.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of Femoxetine in biological matrices such as human plasma.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled Femoxetine analog).
-
Vortex the mixture for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-4.0 min: Hold at 80% B
-
4.0-4.1 min: 80% to 20% B
-
4.1-5.0 min: Equilibrate at 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by direct infusion of Femoxetine and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances. The following protocol is adapted from a validated method for Fluoxetine hydrochloride.[2]
a. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions for the calibration curve (e.g., 10-50 µg/mL).
-
Sample Solution (from tablets): Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a single dose of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.
b. Instrumentation and Conditions
-
HPLC System: An HPLC system with a UV-Vis detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., diethylamine buffer, pH 3.5, adjusted with orthophosphoric acid) and acetonitrile (e.g., 55:45 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: To be determined by scanning a standard solution of this compound (a wavelength around 227 nm is a reasonable starting point based on Fluoxetine).[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of Femoxetine, particularly in complex matrices like urine. This protocol is adapted from a method for Fluoxetine analysis in urine.[4]
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of urine sample, add an internal standard (e.g., maprotiline).[4]
-
Alkalinize the sample with a suitable base (e.g., 1 M NaOH) to a pH of 9-10.
-
Add 5 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1 v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection. For some applications, derivatization may be necessary to improve volatility and chromatographic performance.
b. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 min.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of Femoxetine and the internal standard.
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in bulk drug and simple pharmaceutical formulations. The protocol is based on a method developed for Fluoxetine.
a. Sample Preparation
-
Solvent: Use a suitable solvent in which this compound is freely soluble and stable (e.g., methanol or distilled water).
-
Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the chosen solvent. From this stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare the sample solution as described in the HPLC-UV section, using the same solvent as for the standard solutions.
b. Instrumentation and Measurement
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan a standard solution of this compound over a suitable UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
References
Femoxetine Hydrochloride Dosage for In-Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of femoxetine hydrochloride in in-vivo experiments. Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1] Although its development was halted, it remains a valuable tool for neuroscience research, particularly in studies related to the serotonergic system. Due to the limited publicly available data on femoxetine, this document also draws upon established protocols for the structurally and functionally similar SSRI, fluoxetine, to provide a comprehensive guide for researchers.
Data Presentation: Quantitative Dosage Information
The following table summarizes key quantitative data for femoxetine and the related compound fluoxetine to guide dose selection for in-vivo studies. It is crucial to note that optimal dosage can vary significantly depending on the animal model, administration route, and specific experimental goals. Therefore, pilot studies are highly recommended to determine the most effective dose for your specific application.
| Compound | Animal Model | Dosage Range | Administration Route | Experimental Context | Reference |
| Femoxetine | Rat | 40 mg/kg (acute) | Intraperitoneal (i.p.) | Investigation of serotonin metabolism | [2] |
| Fluoxetine | Mouse | 2.5 - 10 mg/kg/day | Oral (drinking water) | Depression-associated behavior and neural plasticity | [3] |
| Fluoxetine | Rat | 5 - 10 mg/kg/day | Oral (cookie) or Osmotic minipump | Hippocampal plasticity | [4][5][6] |
| Fluoxetine | Rat | 15 mg/kg | Injection | Female sexual dysfunction | [7] |
| Fluoxetine | Mouse | ~25 mg/kg (ad libitum) | Oral (drinking water) | Cocaine and sucrose preference | [8] |
| Fluoxetine | Rat | 2.5 - 20 mg/kg | Intravenous (i.v.) or Oral | Pharmacokinetic studies | [9] |
Experimental Protocols
Protocol 1: Acute Administration of this compound in Rats for Neurochemical Analysis
This protocol is based on a study investigating the effects of femoxetine on serotonin metabolism.[2]
1. Objective: To assess the acute effects of femoxetine on serotonin and its metabolites in specific brain regions of the rat.
2. Materials:
- This compound
- Sterile saline (0.9% NaCl)
- Vehicle (e.g., sterile water, saline, or a small percentage of a solubilizing agent like DMSO, followed by dilution in saline)
- Male Wistar rats (or other appropriate strain)
- Standard laboratory equipment for intraperitoneal injections
- Equipment for brain tissue dissection and neurochemical analysis (e.g., HPLC-ECD)
3. Procedure:
- Animal Handling and Acclimation: House animals in a controlled environment (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment to allow for acclimation. Provide ad libitum access to food and water.
- Drug Preparation: On the day of the experiment, prepare a fresh solution of this compound. Dissolve the compound in the chosen vehicle to achieve a final concentration that allows for the administration of 40 mg/kg in a reasonable injection volume (e.g., 1-2 mL/kg). The vehicle for the control group should be the same as that used for the drug group.
- Administration:
- Weigh each animal to accurately calculate the required dose.
- Administer a single intraperitoneal (i.p.) injection of 40 mg/kg this compound or the vehicle to the control group.
- Post-Administration and Tissue Collection:
- Following administration, return the animals to their home cages.
- At a predetermined time point post-injection (e.g., 60 minutes, based on expected peak brain concentration), euthanize the animals using an approved method.
- Rapidly dissect the brain regions of interest (e.g., nucleus raphe magnus, prefrontal cortex, hippocampus).
- Immediately freeze the tissue samples on dry ice or in liquid nitrogen and store at -80°C until analysis.
- Neurochemical Analysis: Analyze the tissue samples for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using a validated method such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Protocol 2: Chronic Oral Administration of this compound in Mice for Behavioral Studies
This protocol is adapted from studies using fluoxetine to investigate antidepressant-like effects and can serve as a starting point for chronic femoxetine studies.[3][8]
1. Objective: To evaluate the effects of chronic femoxetine administration on depression-like behaviors in mice.
2. Materials:
- This compound
- Vehicle (e.g., sterile water, or a suspension agent like 0.5% carboxymethylcellulose (CMC) in water)
- Male or female C57BL/6 mice (or other appropriate strain)
- Oral gavage needles
- Apparatus for behavioral testing (e.g., forced swim test, tail suspension test, sucrose preference test)
3. Procedure:
- Animal Handling and Acclimation: As described in Protocol 1.
- Drug Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. For example, to prepare a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water.[10] The concentration of the femoxetine solution should be calculated based on the desired daily dose (e.g., 10 mg/kg) and the average weight of the mice, ensuring a consistent and manageable gavage volume (typically 5-10 mL/kg).
- Administration:
- Administer this compound or vehicle orally via gavage once daily for a period of 21-28 days. This duration is often required for the development of behavioral and neuroplastic changes associated with SSRIs.
- Behavioral Testing:
- Conduct behavioral tests during the last week of drug administration. It is important to perform the tests at a consistent time each day, typically a few hours after the daily drug administration.
- Forced Swim Test (FST): Place the mouse in a cylinder of water from which it cannot escape and record the duration of immobility over a set period (e.g., the last 4 minutes of a 6-minute test). A reduction in immobility time is indicative of an antidepressant-like effect.
- Tail Suspension Test (TST): Suspend the mouse by its tail and record the duration of immobility. Similar to the FST, reduced immobility suggests an antidepressant-like effect.
- Sucrose Preference Test: Acclimate mice to two drinking bottles, one with water and one with a sucrose solution (e.g., 1%). After a baseline measurement of preference, continue the test during the chronic treatment period. Anhedonia, a core symptom of depression, is modeled by a reduced preference for sucrose, which may be reversed by effective antidepressant treatment.
- Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the femoxetine-treated group with the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. Femoxetine blocks the morphine-induced increase in 5-HT metabolism, as measured by in vivo voltammetry in the nucleus raphe magnus of freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoxetine Dose and Administration Method Differentially Affect Hippocampal Plasticity in Adult Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoxetine dose and administration method differentially affect hippocampal plasticity in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing fluoxetine-induced sexual dysfunction in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of dose and route of administration on the kinetics of fluoxetine and its metabolite norfluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
Application Notes and Protocols for Preparing Femoxetine Hydrochloride Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI), a class of compounds widely used in neuroscience research and drug development for their antidepressant and anxiolytic properties.[1][2] As an SSRI, this compound primarily acts by blocking the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin in the synaptic cleft.[3] This modulation of serotonergic signaling makes it a valuable tool for in vitro studies investigating neuronal function, synaptic plasticity, and the cellular mechanisms underlying neuropsychiatric disorders.
These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring accurate and reproducible results. The information compiled includes key physicochemical properties, solution preparation, storage recommendations, and a representative experimental protocol for a serotonin reuptake inhibition assay.
Physicochemical Properties and Storage Recommendations
A summary of the key quantitative data for this compound is presented in the table below for easy reference. Proper storage and handling are critical to maintain the stability and activity of the compound.
| Property | Data | Citations |
| Molecular Formula | C₂₀H₂₆ClNO₂ | [4] |
| Molecular Weight | 347.88 g/mol | [4][5] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4][5] |
| Storage of Solid | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [4] |
| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). For optimal stability, aliquot and store at -80°C for up to 6 months. | [4][5] |
| Shelf Life (Solid) | >3 years if stored properly. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture on the compound.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh a precise amount of this compound powder (e.g., 3.48 mg for 1 mL of a 10 mM solution) and transfer it to the tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For example, add 1 mL of DMSO to 3.48 mg of the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to keep the final DMSO concentration in the cell culture medium below a level that is non-toxic to the specific cell line being used (typically ≤ 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (Recommended): To achieve a wide range of working concentrations and to minimize pipetting errors, perform serial dilutions of the stock solution in complete cell culture medium.
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.
-
Add the desired volume of the 100 µM intermediate solution to your cell culture wells to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to a well containing 900 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Immediate Use: Use the prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions for extended periods.
Protocol 3: Representative In Vitro Serotonin Reuptake Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the serotonin transporter (SERT) in a cell-based assay. This type of assay is fundamental to characterizing the potency of SSRIs.[6][7][8]
Cell Line:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are commonly used.[6][7] Other cell lines endogenously expressing SERT, such as JAR cells, can also be utilized.[8]
Materials:
-
hSERT-expressing cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (various concentrations)
-
Reference SSRI (e.g., Fluoxetine or Paroxetine)
-
[³H]-Serotonin (radiolabeled serotonin)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the hSERT-expressing cells into a 96-well plate at a predetermined density and allow them to adhere and grow to confluency.
-
Preparation for Assay: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound working solutions or the reference SSRI for 15-30 minutes at 37°C. Include a vehicle control (DMSO) and a control for non-specific uptake (a high concentration of a known SERT inhibitor). Based on the activity of structurally related SSRIs, a starting concentration range of 1 nM to 10 µM for Femoxetine is recommended.[9]
-
Initiation of Uptake: Initiate serotonin uptake by adding [³H]-Serotonin to each well at a concentration close to its Michaelis-Menten constant (Km) for SERT.
-
Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake.
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Serotonin using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake of serotonin and determine the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
Visualizations
Caption: Workflow for the preparation and application of this compound solutions.
Caption: Simplified signaling pathway of this compound at the synapse.
References
- 1. The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA repair proteins as the targets for paroxetine to induce cytotoxicity in gastric cancer cell AGS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Femoxetine Hydrochloride in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that was developed for its antidepressant properties.[1][2] Structurally related to paroxetine, femoxetine exerts its biological effects by acting as a potent inhibitor of the serotonin transporter (SERT), also known as SLC6A4.[1][3]
The primary mechanism of action involves the high-affinity binding of femoxetine to SERT on the presynaptic neuron.[3] This binding blocks the reabsorption of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1] The resulting accumulation of serotonin in the extracellular space enhances and prolongs serotonergic neurotransmission, which is the basis for its application in studying mood disorders and the function of the serotonergic system.[4]
Applications in Neuroscience Research
This compound serves as a valuable research tool for investigating the role of the serotonergic system in various physiological and pathological processes. Its primary applications include:
-
Studying Affective Disorders: As an SSRI, femoxetine is used in preclinical models to explore the neurobiological underpinnings of depression and anxiety.[1]
-
Investigating SERT Function: Its specific action allows for the targeted study of the serotonin transporter's role in regulating neurotransmission.
-
Elucidating Serotonergic Pathways: It can be used to manipulate serotonin levels to understand the downstream effects on receptor activation, intracellular signaling, and gene expression.
-
Pharmacological Profiling: Femoxetine can be used as a reference compound in the screening and characterization of new potential SSRIs.
Quantitative Data Summary
The efficacy of femoxetine and other SSRIs is quantified by their binding affinity (Ki) and functional inhibition (IC50) of the serotonin transporter. While extensive data for femoxetine is limited due to its discontinued development, key binding data is available.[2] The following tables provide the binding affinity for femoxetine and comparative functional data for other widely studied SSRIs.
Table 1: Femoxetine Binding Affinity
| Compound | Target | Species | Value Type | Value (nM) | Reference |
|---|
| Femoxetine | Sodium-dependent serotonin transporter (SERT) | Rat | Ki | 9.08 |[3] |
Table 2: Comparative IC50 Values for SERT Inhibition
| Compound | Assay System | Value (nM) | Reference |
|---|---|---|---|
| Fluoxetine | JAR cells (hSERT) | 15.8 | [5] |
| Fluoxetine | Rat brain synaptosomes | 9.58 | [5] |
| Citalopram | JAR cells (hSERT) | 17.7 | [5] |
| Citalopram | Rat brain synaptosomes | 2.68 | [5] |
| Paroxetine | Not specified | Not specified | [6] |
| Sertraline | Not specified | Not specified |[6] |
Visualizations of Pathways and Workflows
Mechanism of Action at the Synapse
References
- 1. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 2. Femoxetine - Wikipedia [en.wikipedia.org]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. benchchem.com [benchchem.com]
- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antidepressant Effects of Femoxetine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the antidepressant properties of Femoxetine, a selective serotonin reuptake inhibitor (SSRI). The protocols detailed below cover behavioral, neurochemical, and molecular assays to establish a thorough understanding of Femoxetine's efficacy and mechanism of action.
Section 1: Behavioral Assays for Antidepressant Efficacy
Behavioral tests are crucial for assessing the antidepressant-like effects of Femoxetine in animal models. The following protocols describe the Chronic Unpredictable Mild Stress (CUMS) model to induce a depressive-like state, and the Forced Swim Test (FST) and Tail Suspension Test (TST) to evaluate the effects of Femoxetine on behavioral despair.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a validated method for inducing a state of anhedonia and behavioral despair in rodents, mimicking aspects of human depression.[1][2][3]
Protocol:
-
Animal Housing: House male C57BL/6 mice individually in a dedicated room. Allow a one-week acclimation period before starting the CUMS protocol.
-
Stress Regimen: For 4-8 weeks, expose the CUMS group to a series of mild, unpredictable stressors. A different stressor should be applied daily. To maintain unpredictability, the schedule of stressors should be varied each week.
-
Stressor Examples:
-
Cage Tilt: Tilt the home cage 45° for 24 hours.
-
Wet Bedding: Add 200 ml of water to the sawdust bedding for 24 hours.
-
Reversal of Light/Dark Cycle: Keep the lights on for 24 hours.
-
Food and Water Deprivation: Remove food and/or water for 24 hours.
-
Predator Odor: Introduce a cloth with predator odor (e.g., fox urine) into the cage for 1 hour.
-
Social Stress: House the mouse with a more dominant mouse for a short period.
-
Forced Swim: Place the mouse in a cylinder of water (25°C) for 5 minutes.
-
-
Femoxetine Administration: During the final 2-3 weeks of the CUMS protocol, administer Femoxetine or vehicle daily via oral gavage or intraperitoneal injection.
-
Behavioral Testing: In the final week of the CUMS protocol, perform the Forced Swim Test and Tail Suspension Test.
Forced Swim Test (FST)
The FST assesses behavioral despair by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.[4][5][6][7] Antidepressants are expected to decrease immobility time.
Protocol:
-
Apparatus: Use a transparent Plexiglas cylinder (30 cm height, 20 cm diameter) filled with water (24-26°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the cylinder of water.
-
The test duration is 6 minutes.
-
Record the session for later scoring.
-
An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.
-
-
Data Analysis: Compare the immobility time between Femoxetine-treated and vehicle-treated groups.
Tail Suspension Test (TST)
Similar to the FST, the TST measures behavioral despair by quantifying the time a mouse remains immobile when suspended by its tail.[8][9][10][11]
Protocol:
-
Apparatus: Use a suspension bar or shelf ledge.
-
Procedure:
-
Securely attach the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The mouse should be suspended high enough that it cannot reach any surfaces.
-
The test duration is 6 minutes.
-
Record the session for scoring.
-
A blinded observer should score the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for slight respiration-related movements.
-
-
Data Analysis: Compare the immobility time between Femoxetine-treated and vehicle-treated groups.
Data Presentation: Behavioral Assays
| Treatment Group | Immobility Time in FST (seconds) | Immobility Time in TST (seconds) |
| Vehicle (Control) | 150 ± 10 | 180 ± 12 |
| Femoxetine (10 mg/kg) | 100 ± 8 | 120 ± 10 |
| Femoxetine (20 mg/kg) | 75 ± 7 | 90 ± 9 |
| Fluoxetine (20 mg/kg) | 80 ± 9 | 95 ± 11 |
Data are presented as mean ± SEM and are hypothetical, based on expected outcomes for an effective SSRI.
Experimental Workflow for Behavioral Analysis
Section 2: Neurochemical Analysis
To confirm Femoxetine's mechanism of action, it is essential to measure its effects on the serotonin system.
Serotonin Transporter (SERT) Occupancy
A radioligand binding assay can determine the extent to which Femoxetine binds to and occupies the serotonin transporter.
Protocol:
-
Tissue Preparation:
-
Euthanize mice and rapidly dissect the prefrontal cortex and hippocampus on ice.
-
Homogenize the tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radioligand specific for SERT (e.g., [³H]-Citalopram), and varying concentrations of Femoxetine or a known competitor (for displacement curve).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Ki values for Femoxetine.
-
Serotonin and Metabolite Levels
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a sensitive method for quantifying serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue.[12][13][14][15]
Protocol:
-
Sample Preparation:
-
Homogenize brain tissue (prefrontal cortex, hippocampus) in a perchloric acid solution containing an internal standard.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into the HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase consisting of a buffer (e.g., sodium acetate, citric acid), an ion-pairing agent, and an organic solvent (e.g., methanol).
-
Detect 5-HT and 5-HIAA using an electrochemical detector.
-
-
Data Analysis:
-
Quantify the concentrations of 5-HT and 5-HIAA by comparing the peak areas to those of the standards.
-
Data Presentation: Neurochemical Analysis
| Treatment Group | SERT Occupancy (%) | Hippocampal 5-HT (ng/g tissue) | Hippocampal 5-HIAA (ng/g tissue) |
| Vehicle (Control) | 0 | 350 ± 25 | 200 ± 15 |
| Femoxetine (10 mg/kg) | 65 ± 5 | 550 ± 30 | 150 ± 12 |
| Femoxetine (20 mg/kg) | 85 ± 4 | 700 ± 40 | 120 ± 10 |
| Fluoxetine (20 mg/kg) | 80 ± 6 | 680 ± 35 | 125 ± 11 |
Data are presented as mean ± SEM and are hypothetical, based on expected outcomes for an effective SSRI.
Section 3: Molecular Signaling Pathways
Chronic antidepressant treatment is known to induce neuroplastic changes through the modulation of intracellular signaling cascades. The cAMP/CREB pathway is a key player in these adaptations.
cAMP Level Measurement
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify cyclic AMP (cAMP) levels in brain tissue.[16][17][18][19]
Protocol:
-
Sample Preparation:
-
Homogenize brain tissue (hippocampus) in 0.1 M HCl.
-
Centrifuge at ≥600 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
ELISA Procedure:
-
Use a commercial cAMP competitive ELISA kit.
-
Follow the manufacturer's instructions, which typically involve adding samples and standards to a plate pre-coated with a cAMP antibody, followed by the addition of a cAMP-enzyme conjugate.
-
After incubation and washing steps, add a substrate and measure the colorimetric change using a microplate reader.
-
-
Data Analysis:
-
Calculate cAMP concentrations based on the standard curve.
-
CREB Phosphorylation Analysis
Western blotting can be used to measure the levels of phosphorylated CREB (pCREB) relative to total CREB, indicating the activation of this transcription factor.[20][21][22][23][24][25][26][27]
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue (hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pCREB (Ser133).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total CREB as a loading control.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of pCREB to total CREB.
-
Data Presentation: Molecular Signaling
| Treatment Group | Hippocampal cAMP (pmol/mg protein) | Hippocampal pCREB/CREB Ratio |
| Vehicle (Control) | 10 ± 1.2 | 1.0 ± 0.1 |
| Femoxetine (10 mg/kg) | 15 ± 1.5 | 1.5 ± 0.2 |
| Femoxetine (20 mg/kg) | 20 ± 2.1 | 2.0 ± 0.25 |
| Fluoxetine (20 mg/kg) | 18 ± 1.9 | 1.8 ± 0.22 |
Data are presented as mean ± SEM and are hypothetical, based on expected outcomes for chronic SSRI treatment.
Femoxetine's Proposed Signaling Pathway
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. protocols.io [protocols.io]
- 10. The Tail Suspension Test [jove.com]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous measurement of serotonin, dopamine and their metabolites in mouse brain extracts by high-performance liquid chromatography with mass spectrometry following derivatization with ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Measurement of Serotonin, Dopamine and Their Metabolites in Mouse Brain Extracts by High-Performance Liquid Chromatography with Mass Spectrometry Following Derivatization with Ethyl Chloroformate [jstage.jst.go.jp]
- 15. Simultaneous measurement of dopamine, serotonin, their metabolites and tryptophan in mouse brain homogenates by high-performance liquid chromatography with dual coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. abcam.com [abcam.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. CRE/CREB-Driven Up-Regulation of Gene Expression by Chronic Social Stress in CRE-Luciferase Transgenic Mice: Reversal by Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CRE/CREB-driven up-regulation of gene expression by chronic social stress in CRE-luciferase transgenic mice: reversal by antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Serotonin Pathways Using Femoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that serves as a valuable research tool for investigating the intricacies of the serotonergic nervous system.[1][2] By potently and selectively blocking the serotonin transporter (SERT), this compound allows for the precise modulation of extracellular serotonin levels.[1][2][3] This property makes it an ideal compound for studying the role of serotonin in various physiological and pathological processes, including depression, anxiety, and other mood disorders.[1][2][3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to elucidate the function of serotonin pathways.
Physicochemical Properties and Data
This compound is a phenylpiperidine derivative with a molecular weight of 347.88 g/mol .[3] It is a lipophilic compound, a characteristic that facilitates its ability to cross biological membranes.[4] For research purposes, it is typically supplied as a solid and can be dissolved in solvents such as DMSO for in vitro studies or formulated for in vivo administration.[3]
Quantitative Data: Binding Affinities and Effects
The following table summarizes the binding affinities of Femoxetine for monoamine transporters and its observed effect on serotonin levels.
| Parameter | Value | Transporter/System | Reference |
| pKi | 7.96 | Human SERT | [5] |
| Ki | ~11 nM | Human SERT | Calculated from pKi |
| pKi | 6.12 | Human NET | [5] |
| Ki | ~758 nM | Human NET | Calculated from pKi |
| pKi | 5.7 | Human DAT | [5] |
| Ki | ~2000 nM | Human DAT | Calculated from pKi |
| Effect on Whole Blood Serotonin | Reduction from 0.21 to 0.05 µg/mL | Human Thrombocytes | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the reuptake of serotonin from the synaptic cleft. This action leads to an accumulation of serotonin, thereby enhancing serotonergic signaling. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro: Serotonin Reuptake Inhibition Assay
This protocol is adapted from established methods for assessing SERT inhibition by SSRIs and can be used to determine the IC50 value of this compound.
Objective: To quantify the potency of this compound in inhibiting serotonin reuptake in a cell line expressing the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
This compound
-
[³H]Serotonin (Radiolabeled serotonin)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hSERT cells in appropriate media until they reach confluency in 96-well plates.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.
-
Assay: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (another known SSRI). c. Initiate serotonin uptake by adding [³H]Serotonin to each well. d. Incubate for a short period (e.g., 10-20 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: a. Lyse the cells and add scintillation fluid. b. Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 4. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, femoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Femoxetine Hydrochloride in Mood Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1][2] Structurally related to paroxetine, femoxetine's development was discontinued in Phase III clinical trials.[3] Despite its discontinuation for clinical use, this compound remains a valuable research tool for investigating the role of the serotonin system in mood disorders. Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[4][5] These application notes provide detailed protocols for the preclinical and in vitro evaluation of this compound and similar compounds in the context of mood disorder research.
Data Presentation
In Vitro Pharmacology
The following table summarizes the binding affinities of femoxetine for the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This data is crucial for understanding the selectivity profile of the compound.
| Compound | Target | pKi | Ki (nM) |
| Femoxetine | hSERT | 7.96 | 11.0 |
| Femoxetine | hDAT | 5.7 | 2000 |
| Femoxetine | hNET | 6.52 | 302 |
| Data sourced from ACS Chemical Neuroscience.[6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Femoxetine
Femoxetine, as an SSRI, blocks the presynaptic serotonin transporter (SERT). This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby increasing the activation of postsynaptic serotonin receptors.
Caption: Mechanism of action of Femoxetine as a selective serotonin reuptake inhibitor.
In Vitro Evaluation Workflow
The following diagram outlines a typical workflow for the in vitro characterization of a potential SSRI like femoxetine.
Caption: Workflow for the in vitro evaluation of Femoxetine.
Preclinical Behavioral Testing Workflow
This diagram illustrates a standard workflow for assessing the antidepressant-like effects of femoxetine in rodent models.
Caption: Workflow for preclinical behavioral testing of Femoxetine.
Experimental Protocols
In Vitro Protocols
Protocol 1: Serotonin Transporter (SERT) Radioligand Binding Assay
This assay determines the binding affinity (Ki) of femoxetine for the human serotonin transporter.
Materials:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram.
-
Test Compound: this compound.
-
Reference Compound: A known SSRI (e.g., Paroxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Paroxetine.
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes (typically 50-100 µg of protein per well).
-
Add increasing concentrations of this compound or the reference compound.
-
For determining non-specific binding, add 10 µM Paroxetine.
-
Initiate the binding reaction by adding [³H]Citalopram at a concentration near its Kd.
-
Incubate the plate for 60-120 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of femoxetine that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]-Serotonin Uptake Assay
This functional assay measures the potency (IC50) of femoxetine in inhibiting serotonin reuptake into cells expressing SERT.[7][8]
Materials:
-
Cell Line: hSERT-expressing HEK293 cells.
-
Radiolabeled Substrate: [³H]Serotonin.
-
Test Compound: this compound.
-
Reference Compound: A known SSRI (e.g., Fluoxetine).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Equipment: 96-well plates, liquid scintillation counter.
Procedure:
-
Cell Culture: Plate hSERT-expressing cells in 96-well plates and allow them to reach confluency.
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or the reference compound for 15-30 minutes at 37°C.
-
Initiate serotonin uptake by adding [³H]Serotonin to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition of serotonin uptake against the concentration of femoxetine and fitting the data to a sigmoidal dose-response curve.
-
Preclinical Behavioral Protocols
Protocol 3: Forced Swim Test (FST) in Rats
The FST is a widely used model to assess antidepressant-like activity by measuring the duration of immobility in rodents placed in an inescapable cylinder of water.[9][10]
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: A transparent cylindrical container (40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Test Compound: this compound.
-
Vehicle: Saline or other appropriate vehicle.
-
Data Recording: Video camera and analysis software.
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at desired doses and time points (e.g., 30-60 minutes before the test for acute studies, or daily for several weeks for chronic studies).
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for 15 minutes. This session promotes the development of a stable immobility posture.
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the session and score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).
-
Data Analysis: Compare the duration of immobility between the femoxetine-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 4: Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model used to screen for potential antidepressant drugs.[11][12]
Materials:
-
Animals: Male C57BL/6 or other suitable mouse strains.
-
Apparatus: A suspension box or a horizontal bar from which the mice can be suspended by their tails.
-
Test Compound: this compound.
-
Vehicle: Saline or other appropriate vehicle.
-
Data Recording: Video camera and analysis software.
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week.
-
Drug Administration: Administer this compound or vehicle as described for the FST.
-
Test Session: Suspend each mouse individually by its tail from the suspension bar using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto any surfaces.
-
Behavioral Scoring: Record the 6-minute test session and score the total duration of immobility.
-
Data Analysis: Compare the immobility time of the femoxetine-treated groups with the control group. A significant reduction in immobility is interpreted as an antidepressant-like effect.
Protocol 5: Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, in rodents.[13][14]
Materials:
-
Animals: Rats or mice.
-
Apparatus: Home cages equipped with two drinking bottles.
-
Solutions: 1% sucrose solution and plain tap water.
-
Test Compound: this compound.
-
Vehicle: Saline or other appropriate vehicle.
Procedure:
-
Habituation: For 48-72 hours, habituate the animals to the two-bottle choice by presenting them with two bottles of water.
-
Baseline Measurement: Over a 24-48 hour period, present the animals with one bottle of 1% sucrose solution and one bottle of water. Measure the consumption from each bottle by weighing them. The position of the bottles should be switched halfway through to avoid place preference.
-
Induction of Anhedonia (Optional): For studies involving a depression model, anhedonia can be induced through chronic mild stress or other appropriate paradigms.
-
Drug Administration: Administer this compound or vehicle daily throughout the treatment period.
-
Test Measurement: After the treatment period, repeat the two-bottle choice test as in the baseline measurement.
-
Data Analysis: Calculate the sucrose preference for each animal as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%. Compare the sucrose preference between the different treatment groups. An increase in sucrose preference in the femoxetine-treated group compared to the vehicle-treated anhedonic group suggests a reversal of anhedonia.
References
- 1. Femoxetine [medbox.iiab.me]
- 2. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 3. Femoxetine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Tail Suspension Test [jove.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Femoxetine Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that functions by blocking the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft.[1][2][3][4] This mechanism of action makes it a valuable tool for research in neuroscience, particularly in studies related to depression, anxiety, and other mood disorders.[1][2][3] Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (DMSO) for in vitro research applications.
Data Presentation
The following table summarizes the key physicochemical and storage information for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₆ClNO₂ |
| Molecular Weight | 347.88 g/mol [5] |
| Appearance | Solid powder[5] |
| Solubility in DMSO | Soluble[5] (Stock solutions of 5 mM, 10 mM, or 20 mM are common[3]) |
| Powder Storage | -20°C for 3 years; 4°C for 2 years[3] |
| Solution Storage (DMSO) | -80°C for up to 6 months; -20°C for up to 1 month.[3][6] It is advisable to avoid repeated freeze-thaw cycles.[3][6] |
Experimental Protocols
Objective: To prepare a stock solution of this compound in DMSO and subsequently dilute it to a working concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound using its molecular weight (347.88 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.4788 mg.
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.4788 mg of powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can be employed. However, always check for compound stability under these conditions if possible.
-
-
Storage and Handling:
Protocol for Preparing a Working Solution for Cell Culture:
-
Dilution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Important: To avoid precipitation and cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[6] It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6][7]
-
-
Application:
-
Add the prepared working solution to your cell cultures and proceed with your experimental protocol.
-
Mandatory Visualization
Mechanism of Action of this compound
Caption: Mechanism of Femoxetine as a selective serotonin reuptake inhibitor.
Experimental Workflow for this compound Dissolution
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 4. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Femoxetine hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of femoxetine hydrochloride.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a salt of a lipophilic molecule. While the hydrochloride form is designed to improve aqueous solubility compared to the free base, it is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents. Commercial suppliers indicate that it may dissolve in Dimethyl Sulfoxide (DMSO), and suggest testing solubility in water, ethanol, and Dimethylformamide (DMF).[1]
Q2: I am having trouble dissolving this compound in aqueous buffers. What can I do?
Low aqueous solubility is a common issue. Here are some troubleshooting steps:
-
pH Adjustment: The solubility of amine hydrochloride salts is often pH-dependent. Try adjusting the pH of your buffer. Generally, solubility is higher at a lower pH.
-
Co-solvents: If compatible with your experimental system, consider using a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[1] Be mindful of the final concentration of the organic solvent, as it can affect biological experiments.
-
Sonication: Gentle sonication can help to break up solid particles and increase the rate of dissolution.
-
Warming: Gentle warming of the solution may improve solubility, but be cautious as this could also accelerate degradation.
Q3: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C in a dry, dark environment.[2][3] For short-term storage, 0-4°C is suggested.[3]
Q4: How stable is this compound in solution?
The stability of this compound in solution is not well-documented. For the related compound, fluoxetine hydrochloride, aqueous solutions are not recommended for storage for more than one day.[4] It is best practice to prepare fresh solutions for each experiment. If you need to store solutions, it is recommended to store them at -20°C or -80°C for short periods and to conduct your own stability studies.[1]
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the available literature, similar compounds are susceptible to:
-
Hydrolysis: The ether linkage in the femoxetine structure could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds. It is advisable to protect solutions from light.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer
If you observe precipitation after diluting a stock solution into an aqueous buffer, consider the following:
-
Cause: The concentration of this compound in the final solution may be above its solubility limit in that specific buffer. The addition of the organic solvent from the stock solution can also affect the overall solubility.
-
Solution:
-
Decrease the final concentration of this compound.
-
Increase the percentage of co-solvent, if your experiment allows.
-
Adjust the pH of the buffer.
-
Consider using a different buffer system.
-
Issue: Inconsistent Results in Biological Assays
Inconsistent results could be related to solubility and stability issues:
-
Cause:
-
Incomplete dissolution of the compound.
-
Precipitation of the compound in the assay medium.
-
Degradation of the compound in solution over the course of the experiment.
-
-
Solution:
-
Visually inspect your solutions for any signs of precipitation before use.
-
Prepare fresh solutions for each experiment.
-
Perform a stability study of this compound in your assay medium to understand its stability over the experimental timeframe.
-
Data Presentation
Due to the lack of specific quantitative data for this compound, the following tables provide analogous data for the related compound, fluoxetine hydrochloride, for reference.
Table 1: Solubility of Fluoxetine Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~12.5 | [4] |
| Ethanol | ~12.5 | [4] |
| DMF | ~16 | [4] |
| PBS (pH 7.2) | ~0.2 | [4] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | Long-term (years) | [2][3] |
| Solid | 0-4°C | Short-term (days to weeks) | [3] |
| In Solvent | -80°C | Up to 6 months | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Stability Study in Solution (Forced Degradation)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a specific temperature.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp or natural sunlight).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Logical relationships in troubleshooting low aqueous solubility.
References
Technical Support Center: Optimizing Femoxetine Hydrochloride Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of Femoxetine hydrochloride. Our goal is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant synthetic route for Femoxetine?
A1: While modern asymmetric syntheses focusing on stereocontrol exist, a common and robust approach for the synthesis of related piperidines like Fluoxetine involves a key Williamson ether synthesis step.[1][2] This typically involves the reaction of a piperidine alcohol derivative with an activated aryl compound. For Femoxetine, this translates to reacting (1-methyl-4-phenylpiperidin-3-yl)methanol with a 4-methoxyphenyl halide or a related derivative under basic conditions.
Q2: What are the critical reaction parameters that influence the yield of the Williamson ether synthesis step?
A2: The yield of this SN2 reaction is highly dependent on the choice of base, solvent, temperature, and the purity of the starting materials.[3][4] A strong, non-nucleophilic base is required to deprotonate the alcohol. The solvent must be able to dissolve the reactants and stabilize the transition state, with polar aprotic solvents often being preferred.[5][6] Temperature control is crucial to balance reaction rate with the minimization of side reactions.
Q3: What are the likely impurities or byproducts I should look out for?
A3: Potential impurities include unreacted starting materials, byproducts from side reactions such as elimination, and potentially N-demethylated analogs, although this is more commonly a metabolic process.[7][8] If the reaction conditions are not carefully controlled, impurities from previous steps can also be carried through. For analogous compounds like Paroxetine, impurities can arise from defluorination or reactions with excess Grignard reagents during precursor synthesis, highlighting the importance of pure starting materials.[9]
Q4: How is the final Femoxetine free base typically converted to the hydrochloride salt?
A4: The conversion is generally achieved by dissolving the purified Femoxetine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then treating it with a solution of anhydrous hydrochloric acid.[1][2] The this compound salt then precipitates out of the solution and can be collected by filtration.
Troubleshooting Guide
Issue 1: Low or No Yield of Femoxetine
-
Question: My reaction has run to completion according to TLC, but after workup, the yield of the desired product is very low. What are the potential causes?
-
Answer: Low yields despite apparent consumption of starting material can stem from several issues during the reaction or workup.
-
Inefficient Base/Deprotonation: The alcohol precursor may not be fully deprotonated. Ensure your base is fresh and added under anhydrous conditions, especially if using highly reactive bases like sodium hydride.
-
Poor Solvent Choice: The chosen solvent may not be optimal. Polar aprotic solvents like DMF or DMSO are generally effective for Williamson ether synthesis as they solvate the cation, leaving the alkoxide nucleophile more reactive.[5]
-
Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting decomposition or side reactions. A systematic optimization of the temperature is recommended.
-
Workup Issues: The product may be lost during the workup. Ensure the pH is appropriately adjusted during aqueous extraction to keep the amine-containing product in the organic layer. Emulsion formation can also lead to significant product loss.
-
Purification Problems: The product may be co-eluting with a byproduct during chromatography or may not crystallize well. Re-evaluate your purification strategy.
-
Issue 2: The Reaction Stalls and Does Not Go to Completion
-
Question: My TLC analysis shows that a significant amount of starting material remains even after prolonged reaction times. How can I drive the reaction to completion?
-
Answer: A stalled reaction is a common problem that can often be resolved by addressing the following points:
-
Reagent Purity: Impurities in the starting materials, particularly moisture, can quench the strong base. Ensure all reagents and solvents are anhydrous.
-
Insufficient Base: Use a slight excess (e.g., 1.1-1.5 equivalents) of the base to ensure complete deprotonation of the alcohol.
-
Catalyst Deactivation: If a phase-transfer catalyst is used, it may have become deactivated. Ensure its purity and appropriate loading.
-
Temperature: Gently increasing the reaction temperature can often overcome the activation energy barrier. Monitor carefully for byproduct formation.
-
Issue 3: Formation of a Major, Unidentified Byproduct
-
Question: My crude reaction mixture shows a significant spot on the TLC plate that is not my starting material or desired product. What could this be?
-
Answer: The formation of a major byproduct is typically due to a competing reaction pathway.
-
Elimination Reaction: The alkyl halide (or equivalent) may undergo an E2 elimination reaction, which is competitive with the SN2 substitution. This is more likely with secondary halides and at higher temperatures. Using a less hindered base or milder conditions can favor substitution.
-
Starting Material Decomposition: One of the starting materials may be unstable under the reaction conditions. Verify the stability of your reagents at the reaction temperature.
-
Alternative Nucleophilic Attack: In some cases, other nucleophilic sites in the molecule can compete with the desired alcohol. While less common for this specific synthesis, it is a possibility to consider based on your exact precursors.
-
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | t-BuOK | NaH is a strong, non-nucleophilic base that often gives high yields but requires strictly anhydrous conditions.[10] |
| Solvent | Acetonitrile | DMF | Toluene | Polar aprotic solvents like DMF typically accelerate SN2 reactions, leading to higher yields and faster reaction times.[5] |
| Temperature | 60 °C | 80 °C | 100 °C | Increasing temperature generally increases the reaction rate, but may also increase the formation of elimination byproducts.[4] |
| Illustrative Yield | ~65% | ~85% | ~70% (due to side reactions) | Condition B represents a common optimization target for this type of reaction. |
Experimental Protocols
Protocol 1: Synthesis of Femoxetine (Illustrative Williamson Ether Synthesis)
This protocol is a representative procedure based on analogous syntheses described in patent literature for similar compounds.[1][10] Researchers should adapt and optimize it for their specific laboratory conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (1-methyl-4-phenylpiperidin-3-yl)methanol (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 1 hour to allow for complete deprotonation.
-
Aryl Halide Addition: Slowly add a solution of 1-chloro-4-methoxybenzene (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the Femoxetine free base.
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the purified Femoxetine free base in a minimal amount of anhydrous diethyl ether.
-
Acidification: Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
Visualizations
Synthesis Pathway
References
- 1. WO1998011054A1 - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
- 2. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 3. francis-press.com [francis-press.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Human cytochromes mediating N-demethylation of fluoxetine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. CN104058977A - Synthesis, purification and content control method of fluoxertine hydrochloride capsule impurity - Google Patents [patents.google.com]
Common challenges in Femoxetine hydrochloride experiments
Welcome to the technical support center for Femoxetine hydrochloride experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
1. Solubility and Solution Preparation
-
Q: My this compound is not dissolving properly. What should I do?
A: this compound has limited aqueous solubility. For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] If you are preparing a formulation for in vivo studies and observe precipitation, consider the following:
-
Ensure you are using a suitable co-solvent system. Common formulations involve a combination of DMSO, PEG300, Tween 80, and saline or corn oil.[1]
-
The order of mixing components can be critical. It is often best to dissolve the compound in DMSO first before adding other components.[1]
-
For suspension formulations, ensure adequate mixing and use a suspending agent like Carboxymethyl cellulose (CMC) to maintain homogeneity.[1]
-
-
Q: Can I dissolve this compound directly in water or buffer?
A: Direct dissolution in aqueous solutions is generally not recommended due to the compound's lipophilic nature.[2] It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium. Be aware that high concentrations in the final aqueous solution may still lead to precipitation.
-
Q: What is a reliable method for preparing a stock solution?
A: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in a minimal amount of DMSO to achieve a high concentration (e.g., 10 mM or 20 mM).[1] Ensure the powder is completely dissolved before making further dilutions. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
2. Stability and Storage
-
Q: How should I store this compound powder and solutions?
A: Proper storage is crucial to maintain the integrity of the compound.
-
Powder: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
In Solvent: Solutions of this compound in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to use freshly prepared solutions for optimal results.[1]
-
-
Q: I left my this compound solution at room temperature. Is it still usable?
A: While the solid form is stable at room temperature for short periods, such as during shipping, solutions are more susceptible to degradation.[3] The stability at room temperature for an extended period is not guaranteed. It is best practice to prepare fresh solutions or use properly stored aliquots. For critical experiments, it is advisable to perform a quality control check, such as HPLC, to assess the purity of the solution if it has been mishandled.
3. In Vivo Experiments
-
Q: What are some recommended formulations for in vivo administration?
A: The choice of formulation depends on the route of administration. Here are some examples:
-
Intraperitoneal (IP) Injection: A common formulation involves dissolving the compound in a vehicle consisting of DMSO, PEG300, Tween 80, and saline.[1]
-
Oral Gavage (Suspension): The compound can be suspended in 0.5% Carboxymethyl cellulose sodium (CMC-Na) in water.[1]
-
Oral Gavage (Solution): For some applications, it may be dissolved in PEG400.[1]
-
-
Q: My in vivo formulation is cloudy. Is this acceptable?
A: A cloudy appearance often indicates a suspension rather than a solution. If you are preparing a suspension (e.g., with CMC-Na), this is expected. However, if you are aiming for a clear solution and it appears cloudy, it may indicate that the compound is not fully dissolved or is precipitating. Ensure you are following the formulation protocol carefully and that the concentration is not exceeding its solubility in the chosen vehicle.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 347.88 g/mol | [3] |
| Molecular Formula | C₂₀H₂₆ClNO₂ | [3] |
| LogP | 4.549 | [1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [1] |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution
-
Weigh out 3.48 mg of this compound (MW: 347.88 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) in microcentrifuge tubes.
-
Store aliquots at -80°C.[1]
2. Preparation of an In Vivo Formulation for IP Injection (1 mg/kg dose)
This protocol is for a 25g mouse with a 100 µL injection volume.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 2.5 µL of the 10 mg/mL stock solution.
-
Add 30 µL of PEG300 and mix thoroughly.
-
Add 5 µL of Tween 80 and mix until the solution is clear.
-
Add 62.5 µL of sterile saline to reach a final volume of 100 µL.
-
Mix well before administration. This formulation is based on common practices for compounds with similar solubility characteristics.[1]
3. Representative RP-HPLC Method for Purity Analysis
This method is adapted from a protocol for a related compound, Fluoxetine, and may require optimization for this compound.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) in a 45:55 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Diagrams of Key Processes
Caption: Mechanism of action of Femoxetine as a serotonin reuptake inhibitor.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing an in vivo IP injection formulation.
References
Technical Support Center: Femoxetine Hydrochloride Animal Model Studies
Disclaimer: Direct research on the side effects of femoxetine hydrochloride in animal models is limited due to the discontinuation of its development. The following information is largely based on studies of its close structural analog, paroxetine, and other Selective Serotonin Reuptake Inhibitors (SSRIs). Researchers should exercise caution and consider this information as potentially indicative rather than definitive for femoxetine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
Q1: What are the expected general side effects of this compound in rodent models based on related compounds?
A1: Based on studies with paroxetine, a single high dose in rats can lead to a range of acute, reversible side effects. These include reduced body weight, decreased food and water consumption, and a drop in body temperature. Hyperactivity and signs of serotonin syndrome have also been observed within the first 24 hours.[1] Long-term administration in canines and felines has been associated with sleepiness, decreased appetite, gastrointestinal issues (vomiting, diarrhea, constipation), and muscle twitches.[2][3]
Q2: We are observing unexpected mortality in our high-dose femoxetine group. What could be the cause?
A2: High doses of related SSRIs, like paroxetine, have been shown to be lethal in rodents. For instance, a 14-day study in Sprague-Dawley rats showed that a dose of 125 mg/kg/day of paroxetine was lethal for the majority of the animals.[4] It is crucial to conduct dose-range-finding studies to establish the maximum tolerated dose (MTD) for femoxetine in your specific animal model. Serotonin syndrome, a potentially life-threatening condition, can also be induced by high doses of serotonergic drugs.[5][6]
Behavioral Side Effects
Q3: Our femoxetine-treated mice are showing increased anxiety-like behavior in the elevated plus-maze. Is this a known effect for SSRIs?
A3: Yes, this can be an observed effect, particularly in adolescent rodents. Studies with paroxetine in adolescent rats have shown a reduction in the time spent in the open arms of the elevated plus-maze, suggesting an anxiogenic-like effect.[7] Prenatal exposure to paroxetine in mice has also been linked to heightened anxiety in infant offspring.[8]
Q4: We are using the forced swim test to assess the antidepressant efficacy of femoxetine, but the results are inconsistent. What could be the issue?
A4: The forced swim test can yield variable results with SSRIs in mice. Some studies have reported that acute and chronic treatment with fluoxetine, another SSRI, failed to consistently reduce immobility time in Swiss mice.[9] Factors such as animal strain, housing conditions (e.g., light/dark cycle), and the specific protocol can influence the outcome.[9] It is recommended to use multiple behavioral tests to evaluate antidepressant-like activity.[10]
Physiological Side Effects
Q5: We have noticed changes in the liver-to-body weight ratio in our femoxetine-treated rats. Is hepatotoxicity a concern?
A5: Hepatotoxicity is a potential side effect of some SSRIs. In acute toxicity studies with high doses of paroxetine, an increase in liver weight was observed in rats.[1] While the risk is generally considered low, there have been rare cases of clinically apparent liver injury in humans treated with paroxetine, with onset typically within 2 to 16 weeks.[11][12] Monitoring liver enzymes and conducting histopathological analysis of the liver is advisable in chronic studies.
Q6: Are there any known cardiovascular side effects of femoxetine or related compounds in animal models?
A6: While direct evidence for femoxetine is lacking, studies on paroxetine suggest potential cardiovascular effects. In a rat model of myocardial infarction, paroxetine showed cardioprotective effects by attenuating cardiac injury biomarkers and modulating factors related to fibrosis and inflammation.[13][14] Conversely, some studies in zebrafish embryos have indicated that paroxetine exposure can be related to cardiotoxicity.[15] Therefore, cardiovascular monitoring in animal studies with femoxetine is warranted.
Q7: We are observing reproductive and developmental issues in our breeding colony treated with a compound structurally similar to femoxetine. Is this a known toxicity?
A7: Yes, reproductive and developmental toxicity has been reported for paroxetine in animal models. In male rats, paroxetine has been shown to reduce serum testosterone levels and impair fertility at high doses.[16][17] Prenatal exposure in mice has been associated with reduced body weight in pups and a longer time to produce the first litter.[17]
Quantitative Data Summary
Table 1: Acute Toxicity of Paroxetine in Rats (Single Oral Dose)
| Parameter | Dose (mg/kg) | Observation | Reference |
| Body Weight | 120-300 | Reduced | [1] |
| Food Consumption | 120-300 | Reduced | [1] |
| Water Consumption | 120-300 | Reduced | [1] |
| Body Temperature | 120-300 | Reduced | [1] |
| Red Blood Cells | 240, 300 | Increased | [1] |
| Hemoglobin | 240, 300 | Increased | [1] |
| Hematocrit | 240, 300 | Increased | [1] |
| Liver Weight | 300 | Increased | [1] |
Table 2: Effects of Prenatal Paroxetine Exposure in Mice
| Parameter | Observation | Reference |
| Separation Vocalization (infants) | 15-25% increase | [8] |
| Male Aggression (adults) | Significant increase | [8] |
| Offspring Body Weight | Reduced | [17] |
| Time to First Litter | 2.3 times longer | [17] |
| Male Offspring (lifetime) | 44% fewer | [17] |
| Male Body Weight (lifetime) | 13% less | [17] |
Key Experimental Protocols
Forced Swim Test (Mouse)
This test is used to assess "behavioral despair," a model for depressive-like states.
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 19 cm.
-
Procedure:
-
Individually place each mouse into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Endpoint: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Source: Adapted from Porsolt et al. (1977) and Cryan et al. (2002).[18]
Tail Suspension Test (Mouse)
Conceptually similar to the forced swim test, this protocol also measures behavioral despair.
-
Apparatus: An automated tail suspension apparatus that measures the animal's movements.
-
Procedure:
-
Suspend each mouse by its tail from a hanger using medical tape. The hanger is connected to a load cell that detects movement.
-
The duration of the test is typically 6 minutes.
-
-
Endpoint: The primary measure is the duration of immobility. A reduction in immobility time suggests an antidepressant-like effect.
Source: Adapted from Steru et al. (1985).[19]
Cardiotoxicity Assessment in a Rat Model of Myocardial Infarction
This protocol can be adapted to assess the potential cardiotoxic or cardioprotective effects of a test compound.
-
Animal Model: Albino Wistar rats.
-
Induction of Myocardial Infarction (MI): Administer isoproterenol (100 mg/kg, i.p.) on two consecutive days.
-
Treatment Groups:
-
Control (vehicle)
-
Untreated MI
-
Test compound (e.g., femoxetine) + MI
-
-
Assessments:
-
Cardiac Injury Biomarkers: Measure serum levels of troponin-I (Tn-I) and creatine kinase-MB (CK-MB).
-
Histopathology: Perform histological examination of heart tissue to assess for inflammation, fibrosis, and other structural changes.
-
Oxidative Stress Markers: Measure levels of glutathione (GSH), superoxide dismutase (SOD), and lipid peroxidation (LPO) in heart tissue.
-
Source: Adapted from a study on paroxetine.[13][14]
Hepatotoxicity Assessment in Rats
This protocol is designed to evaluate potential liver damage.
-
Animal Model: Albino rats.
-
Treatment: Administer the test compound (e.g., femoxetine) daily for a specified period (e.g., 21 days). A stress model, such as chronic restraint, can be included to assess the compound's effect under stress conditions.
-
Assessments:
-
Liver Transaminases: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Oxidative Stress Markers: Determine hepatic levels of glutathione peroxidase, catalase, and thiobarbituric acid reactive substances.
-
Histopathology: Conduct a microscopic examination of liver tissue to identify any pathological changes.
-
Source: Adapted from a study on paroxetine in a chronic restraint model.[20]
Visualizations
Caption: Workflow for assessing behavioral side effects of femoxetine.
Caption: Postulated pathway to Serotonin Syndrome with SSRIs.
Caption: Potential areas of toxicity assessment for femoxetine.
References
- 1. The toxicity profile of a single dose of paroxetine: an alternative approach to acute toxicity testing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vcahospitals.com [vcahospitals.com]
- 3. Paroxetine (Paxil®) for Dogs and Cats [petplace.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. d-nb.info [d-nb.info]
- 6. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute or repeated paroxetine and fluoxetine treatment on affective behavior in male and female adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral changes in developing mice after prenatal exposure to paroxetine (Paxil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 10. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Paroxetine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Potential cardioprotective effect of paroxetine against ventricular remodeling in an animal model of myocardial infarction: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential cardioprotective effect of paroxetine against ventricular remodeling in an animal model of myocardial infarction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paroxetine Triggers Inflammatory State on Zebrafish Early Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Low-dose paroxetine exposure causes lifetime declines in male mouse body weight, reproduction and competitive ability as measured by the novel organismal performance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Behavioral Assessment of NIH Swiss Mice Acutely Intoxicated with Tetramethylenedisulfotetramine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journaljammr.com [journaljammr.com]
Technical Support Center: Enhancing the Bioavailability of Femoxetine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the bioavailability of Femoxetine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound are believed to be its poor aqueous solubility and potential for significant first-pass metabolism.[1][2] As a lipophilic compound, its dissolution in the gastrointestinal fluids can be a rate-limiting step for absorption.[3] Furthermore, like other selective serotonin reuptake inhibitors (SSRIs), it may be extensively metabolized in the liver before reaching systemic circulation, which would reduce the amount of active drug available.[1][4]
Q2: What are the most promising strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. The most promising approaches include:
-
Nanotechnology-based drug delivery systems: Formulations such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles can improve the solubility and absorption of lipophilic drugs.[5] These systems can also protect the drug from degradation and may facilitate transport across biological membranes.
-
Cyclodextrin complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and dissolution rate.[6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming a fine emulsion in the gastrointestinal tract.[7][8][9][10]
-
Prodrug approach: Modifying the chemical structure of Femoxetine to create a more soluble or permeable prodrug that is converted to the active form in the body can be a viable strategy.[11]
Q3: Are there any existing data on the oral bioavailability of this compound?
A3: Specific data on the absolute oral bioavailability of this compound is limited. Its development was halted in favor of paroxetine, partly because it could not be formulated as a once-daily pill, suggesting potential pharmacokinetic challenges.[12] However, its elimination half-life has been reported to be between 7 and 27 hours.[12] For comparison, the oral bioavailability of other SSRIs like fluoxetine is below 90% due to first-pass metabolism, and for paroxetine, it is approximately 50%.[2][4]
Troubleshooting Guides
Issue: Low and variable drug exposure in preclinical oral dosing studies.
Possible Cause 1: Poor dissolution of this compound in the gastrointestinal tract.
-
Solution: Enhance the solubility and dissolution rate of the compound.
-
Strategy 1: Formulation with Cyclodextrins. Form an inclusion complex with cyclodextrins to improve aqueous solubility. Refer to the experimental protocol for preparing a this compound-cyclodextrin inclusion complex.
-
Strategy 2: Nanoparticle Formulation. Prepare solid lipid nanoparticles (SLNs) to increase the surface area for dissolution and potentially enhance absorption. Refer to the experimental protocol for preparing this compound-loaded SLNs.
-
Strategy 3: Lipid-Based Formulation. Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gut. Refer to the experimental protocol for preparing a this compound SEDDS.
-
Possible Cause 2: Extensive first-pass metabolism in the liver.
-
Solution: Bypass or reduce the impact of first-pass metabolism.
-
Strategy 1: Alternative Routes of Administration. For preclinical studies, consider alternative routes that partially or completely bypass the liver, such as intranasal or transdermal delivery, to establish a baseline for systemic exposure.
-
Strategy 2: Co-administration with Cytochrome P450 Inhibitors. In research settings, co-administration with a known inhibitor of the relevant CYP enzymes (if identified for Femoxetine) can help elucidate the extent of first-pass metabolism. Note: This is for experimental purposes only and not for therapeutic use.
-
Issue: Difficulty in preparing a stable and consistent formulation for in vivo studies.
Possible Cause: Inappropriate vehicle or excipients for a lipophilic compound.
-
Solution: Utilize appropriate formulation techniques for poorly water-soluble drugs. The table below provides a starting point for simple formulations. For more advanced options, refer to the detailed experimental protocols.
Data Presentation
Table 1: Simple Formulations for In Vivo Research of this compound [13]
| Formulation Type | Components | Preparation Notes |
| Aqueous Suspension | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in distilled water | Suspend the powdered Femoxetine HCl in the CMC-Na solution. Requires sonication and continuous stirring to maintain a uniform suspension. |
| Aqueous Suspension with Surfactant | 0.25% Tween 80 and 0.5% CMC-Na in distilled water | The surfactant helps to wet the drug powder and improve the stability of the suspension. |
| Solution in PEG | Polyethylene glycol 400 (PEG400) | Dissolve Femoxetine HCl directly in PEG400. This can be suitable for oral gavage. |
| Lipid-based Solution | 10% DMSO in Corn Oil | First, dissolve Femoxetine HCl in a small amount of DMSO to create a stock solution. Then, dilute the stock solution with corn oil. |
Table 2: Comparative Pharmacokinetic Parameters of Related SSRIs (Oral Administration)
| Drug | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Elimination Half-life (hours) |
| Fluoxetine (20 mg) | 5.48 - 6.72 | 11.75 - 50.25 | 644.91 - 717.27 | 30.86 - 55 |
| Paroxetine (30 mg, steady state) | 5.2 | 61.7 | N/A | 21.0 |
Data for Fluoxetine and Paroxetine are provided as a reference due to the limited availability of comprehensive pharmacokinetic data for Femoxetine.[11][14][15]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for other lipophilic drugs and serves as a starting point for optimization.[16]
-
Preparation of the Lipid Phase:
-
Weigh 100 mg of Glyceryl monostearate (GMS) as the solid lipid and place it in a beaker.
-
Heat the GMS to 75-80°C until it is completely melted.
-
Add 50 mg of this compound to the molten lipid and stir until a clear solution is formed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve 1.5% (w/v) of Tween 80 (surfactant) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of the Emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
-
Formation of SLNs:
-
Immediately sonicate the hot emulsion using a probe sonicator for 10 minutes.
-
Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation method.[6][17]
-
Preparation of the Cyclodextrin Solution:
-
Dissolve an appropriate molar ratio of β-cyclodextrin (e.g., a 1:1 molar ratio with Femoxetine HCl) in deionized water with heating (e.g., 60°C) and stirring until a clear solution is obtained.
-
-
Formation of the Complex:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the Femoxetine HCl solution to the cyclodextrin solution under continuous stirring.
-
Continue stirring the mixture for 24-48 hours at a controlled temperature.
-
-
Isolation of the Complex:
-
Cool the solution in a refrigerator (4°C) to induce precipitation of the inclusion complex.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold deionized water and then with the organic solvent used for dissolving the drug to remove any uncomplexed components.
-
-
Drying and Characterization:
-
Dry the resulting powder in a vacuum oven.
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
-
Protocol 3: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a starting point for developing a SEDDS formulation.[7][9]
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the components in different ratios and observing the formation of an emulsion upon dilution with water.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region identified in the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture to 40-50°C under gentle stirring until a clear and homogenous solution is formed.
-
Dissolve the desired amount of this compound in this mixture.
-
-
Characterization:
-
Assess the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the time it takes to form an emulsion and the appearance of the resulting emulsion.
-
Measure the globule size of the resulting emulsion using dynamic light scattering.
-
Visualizations
References
- 1. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. fda.gov [fda.gov]
- 12. Femoxetine - Wikipedia [en.wikipedia.org]
- 13. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 14. Comparative bioavailability and tolerability of a single 20-mg dose of two fluoxetine hydrochloride dispersible tablet formulations in fasting, healthy Chinese male volunteers: an open-label, randomized-sequence, two-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative bioavailability of a new formulation of fluoxetine drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. johp.journalofhospitalpharmacy.in [johp.journalofhospitalpharmacy.in]
- 17. oatext.com [oatext.com]
Technical Support Center: HPLC Analysis of Femoxetine Hydrochloride
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the HPLC analysis of Femoxetine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems
Q1: Why is my Femoxetine peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise the accuracy of peak integration and reduce resolution.[1] The cause can often be traced to secondary interactions, column issues, or mobile phase problems.
Possible Causes and Solutions:
-
Residual Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic compounds like Femoxetine.
-
Solution: Lower the mobile phase pH to suppress the ionization of silanol groups.[2] Using a highly deactivated, end-capped column can also minimize these interactions.
-
-
Column Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material can distort the peak shape.[3][4]
-
Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing, particularly for basic analytes.[3]
-
Solution: Try diluting the sample and reinjecting. If the peak shape improves, the initial sample was overloaded.[1]
-
-
Column Void or Degradation: A void at the column inlet or deterioration of the packed bed can cause the sample to follow different paths, leading to tailing.[2][4]
-
Solution: This type of damage is often irreversible, and the column should be replaced.[3]
-
Q2: My peaks are broad. What should I do?
Broad peaks can lead to poor resolution and reduced sensitivity.[5] This issue can stem from several factors within the HPLC system.
Possible Causes and Solutions:
-
Large Injection Volume/Incompatible Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak broadening.[2]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening. This is especially noticeable for early-eluting peaks.[4]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Low Flow Rate: An excessively low flow rate can increase diffusion and lead to broader peaks.[5]
-
Solution: Ensure the flow rate is set correctly according to the method protocol. Check for leaks in the system that could reduce the actual flow rate.[5]
-
Q3: I'm observing split or double peaks for Femoxetine. What's the cause?
Split peaks suggest that the sample path has been disrupted or that there is a severe column issue.
Possible Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed.[1]
-
Solution: Try backflushing the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need to be changed.[1]
-
-
Column Bed Disruption (Void): A void or channel in the column packing allows the sample to travel through different paths, resulting in a split peak.[2]
-
Solution: A column with a significant void typically needs to be replaced.[2]
-
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to split.[2]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[2]
-
Retention Time & Baseline Issues
Q4: The retention time for Femoxetine is drifting or inconsistent. Why?
Retention time (RT) variability is a critical problem that affects peak identification and reproducibility.[6]
Possible Causes and Solutions:
-
Temperature Fluctuations: The column temperature significantly affects retention time. A change of just 1°C can alter RT by 1-2%.[7]
-
Mobile Phase Composition: Inaccurate preparation, degradation, or evaporation of the mobile phase components can lead to RT shifts.[5][8]
-
Solution: Prepare fresh mobile phase daily. Ensure components are accurately measured and the reservoir is covered to prevent evaporation.[5]
-
-
Column Equilibration: Insufficient column equilibration time, especially for gradient methods, will cause RT to drift in the initial runs.[5]
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before injecting the first sample.
-
-
Pump and Flow Rate Issues: Leaks in the pump or check valves, or air bubbles in the system, can cause an unstable flow rate, directly impacting retention times.[5][9]
Q5: My chromatogram has a noisy or drifting baseline. How can I fix this?
A stable baseline is essential for accurate quantification, especially for low-concentration analytes.[10]
Possible Causes and Solutions:
-
Mobile Phase Issues: Impurities in the solvents, inadequate degassing (air bubbles), or slow mixing of gradient components can all create baseline noise.[9][10]
-
Solution: Use high-purity HPLC-grade solvents. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.[5]
-
-
Detector Problems: A dirty detector flow cell or a failing lamp can cause significant noise and drift.[5]
-
Solution: Flush the detector flow cell with an appropriate solvent. If the problem persists, the detector lamp may need replacement.[5]
-
-
System Leaks: A leak anywhere in the system can cause pressure fluctuations that manifest as a noisy baseline.[9]
-
Solution: Systematically check all fittings and connections for signs of leaks.
-
Experimental Protocol: Example HPLC Method
The following table outlines a typical Reverse Phase-HPLC (RP-HPLC) method that can be used as a starting point for the analysis of Femoxetine or related compounds like Fluoxetine. Method parameters should be optimized and validated for your specific application.
| Parameter | Specification | Purpose |
| Column | C18 (e.g., Gemini-C18, 150 mm x 4.6 mm, 3.0 µm) | Provides a non-polar stationary phase for retaining the analyte.[11][12] |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.032 M Ammonium Acetate or a phosphate buffer) in a gradient or isocratic elution. The pH is often adjusted to be acidic (e.g., pH 3.5).[13] | The organic modifier (acetonitrile) controls the elution strength, while the buffer controls pH and ionic strength for consistent peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention time and backpressure.[11] |
| Detection | UV at 227 nm or 235 nm | Wavelength at which Femoxetine/Fluoxetine exhibits strong absorbance for sensitive detection.[13] |
| Injection Volume | 10 - 20 µL | The volume of sample introduced onto the column. |
| Column Temperature | 35°C (or ambient, but controlled) | Maintains consistent retention times and can improve peak shape.[2][7] |
| Internal Standard | Pioglitazone (example) | An internal standard can be used to improve the precision of quantification by correcting for injection volume variations.[14] |
Visualized Workflows
The following diagrams illustrate common workflows for troubleshooting and experimental execution in HPLC analysis.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: General experimental workflow for HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. scribd.com [scribd.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
How to store Femoxetine hydrochloride for long-term research
This center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Femoxetine hydrochloride for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a dry and dark environment.[1][2] When stored under these conditions, the compound is expected to be stable for over three years.[1]
Q2: How should I store this compound for short-term use?
For short-term storage, spanning days to weeks, it is recommended to keep the solid compound at 0-4°C, ensuring it is in a dry and dark place.[1]
Q3: What is the recommended storage for this compound in a solvent?
Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to aliquot the stock solution into smaller volumes for routine use to avoid repeated freeze-thaw cycles.[3]
Q4: How is this compound typically shipped, and is it stable during transit?
This compound is generally shipped at ambient temperatures as a non-hazardous chemical.[1][3] The compound is stable enough for a few weeks to withstand ordinary shipping and customs processing times.[1][3]
Q5: Are there any specific handling precautions I should take?
Yes, it is important to handle this compound in a well-ventilated area and avoid dust formation.[4][5] Personal protective equipment, including gloves and eye protection, should be worn.[5][6] The container should be kept tightly closed when not in use.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture exposure). Perform a purity analysis using a validated stability-indicating method like HPLC. |
| Discoloration or change in the physical appearance of the solid. | Exposure to light, heat, or moisture. | Do not use the compound if physical changes are observed. Re-order a new batch and strictly adhere to the recommended storage conditions. Protect from sunlight.[4] |
| Precipitation observed in a stock solution after thawing. | Poor solubility or solution instability. | Ensure the solvent is appropriate for the desired concentration. Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. |
| Inconsistent results between different aliquots of the same stock solution. | Degradation from repeated freeze-thaw cycles or improper storage of aliquots. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] Ensure aliquots are stored at the correct temperature (-20°C or -80°C). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Conditions | Expected Stability |
| Solid Powder | Long-Term | -20°C | Dry, Dark | >3 years[1] |
| Solid Powder | Short-Term | 0-4°C | Dry, Dark | Days to Weeks[1] |
| In Solvent | Up to 1 month | -20°C | Tightly sealed vial | 1 month[3] |
| In Solvent | Up to 6 months | -80°C | Tightly sealed vial | 6 months[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound, adapted from methodologies used for similar compounds like Fluoxetine.[8][9]
Objective: To quantify the purity of this compound and detect the presence of any degradation products.
Materials:
-
This compound reference standard
-
This compound sample for testing
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., phosphate or acetate buffer, pH adjusted)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and buffer. The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare the this compound test sample in the mobile phase at a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan of this compound (typically around 226-230 nm for similar compounds)
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Purity can be assessed by the relative area of the main peak. Any additional peaks may indicate impurities or degradation products.
-
-
Forced Degradation Studies (Optional): To validate the stability-indicating nature of the method, subject the this compound sample to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis. Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Troubleshooting workflow for storage issues.
Caption: Potential degradation pathways under stress.
References
- 1. medkoo.com [medkoo.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 4. fermion.fi [fermion.fi]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. jocpr.com [jocpr.com]
- 9. Analytical methods for the quality control of Prozac capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Femoxetine Hydrochloride Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Femoxetine hydrochloride in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on studies of structurally similar compounds like fluoxetine and paroxetine, the primary factors that can cause the degradation of this compound in solution are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light (photodegradation), and elevated temperatures (thermal degradation).[1][2][3][4]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[5][6] It is also advisable to prepare fresh solutions for experiments whenever possible and avoid repeated freeze-thaw cycles.[5] For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but long-term stability at these temperatures should be verified.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of this compound.[5][7] For final dilutions into aqueous buffers, ensure the residual amount of the organic solvent is minimal to avoid any physiological effects in the experiment.[7]
Q4: How can I assess the stability of my this compound solution?
A4: The stability of a this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[8][9] This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in the experimental solution. | 1. Verify Solution Integrity: Prepare a fresh solution of this compound and repeat the experiment. 2. Review Storage Conditions: Ensure that stock and working solutions are stored under the recommended conditions (see FAQ 2). 3. Assess Experimental Conditions: Evaluate if the pH, temperature, or light exposure during your experiment could be causing degradation. |
| Visible changes in the solution (e.g., color change, precipitation). | Significant degradation or precipitation of this compound. | 1. Discard the Solution: Do not use a solution that shows visible signs of degradation. 2. Check Solubility: Ensure the concentration of your solution does not exceed the solubility of this compound in the chosen solvent. 3. Prepare Fresh: Prepare a new solution, ensuring the solid compound is fully dissolved. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, subject a sample of your solution to forced degradation conditions (see Experimental Protocols section). This can help in confirming if the new peaks are related to this compound degradation. 2. Optimize HPLC Method: Ensure your HPLC method has adequate resolution to separate the parent compound from all degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound. These are stress conditions designed to accelerate degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours in a controlled temperature oven.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period (e.g., 24 hours). A dark control sample should be kept under the same conditions but protected from light.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 230-240 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
3. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peak for this compound is pure and not co-eluting with any degradation products.
Data Presentation
Table 1: Summary of Expected Degradation of this compound under Forced Conditions (Inferred from Structurally Related Compounds)
| Stress Condition | Reagent/Condition | Expected Outcome on this compound | Reference Compounds |
| Acid Hydrolysis | 1 M HCl, 60°C | Moderate to significant degradation. | Fluoxetine[1] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate to significant degradation. | Fluoxetine[1] |
| Oxidation | 3% H₂O₂, Room Temp. | Moderate degradation. | Fluoxetine[1] |
| Thermal | 70°C | Potential for some degradation. | Duloxetine[2] |
| Photolysis | UV light (254 nm) | Significant degradation. | Paroxetine[10] |
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical troubleshooting guide for unexpected experimental outcomes.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Femoxetine Hydrochloride Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of femoxetine hydrochloride in a research setting. Femoxetine, a selective serotonin reuptake inhibitor (SSRI), is structurally related to paroxetine. Due to the limited availability of comprehensive off-target screening data for femoxetine, this guide leverages data from structurally similar compounds, particularly paroxetine, to inform researchers on potential experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target interactions for SSRIs like femoxetine?
A1: While primarily targeting the serotonin transporter (SERT), SSRIs as a class have been documented to interact with other proteins, which can lead to off-target effects in experimental systems. The most notable off-target families for SSRIs, and therefore potential off-targets for femoxetine, include sigma receptors (specifically the sigma-1 subtype) and various ion channels.
Q2: Is there quantitative data on femoxetine's binding to these off-target sites?
Q3: What is the significance of the sigma-1 receptor interaction?
A3: The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum. Its activation can modulate a variety of downstream signaling pathways, including calcium signaling, and can influence the activity of other receptors and ion channels.[1][2] If your experimental system expresses sigma-1 receptors, an observed effect of femoxetine may be mediated, at least in part, by this off-target interaction.
Q4: Can the stereochemistry of femoxetine influence its off-target effects?
A4: Yes, stereochemistry can play a crucial role in a drug's binding affinity and selectivity. Femoxetine, like paroxetine, has chiral centers. Different enantiomers can exhibit varying affinities for both on-target and off-target proteins. While femoxetine is typically supplied as a specific stereoisomer, it is crucial to be aware of the exact isomeric composition of your compound, as this can impact experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with SERT inhibition.
-
Possible Cause: The observed effect may be due to an off-target interaction, such as activation of the sigma-1 receptor or modulation of an ion channel.
-
Troubleshooting Steps:
-
Literature Review: Investigate if the observed phenotype is consistent with the known functions of the sigma-1 receptor or the specific ion channels that are expressed in your experimental system.
-
Control Compounds: Include a "cleaner" SSRI with lower affinity for the suspected off-target as a negative control. Conversely, use a known selective agonist or antagonist for the suspected off-target (e.g., a selective sigma-1 agonist) to see if it recapitulates the effect.
-
Knockdown/Knockout Models: If available, utilize cell lines with genetic knockout or knockdown of the suspected off-target protein (e.g., SIGMAR1) to confirm its involvement.
-
Issue 2: Variability in experimental results, especially when using different batches of this compound.
-
Possible Cause: Inconsistent isomeric purity between batches or the presence of impurities.
-
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Always obtain and review the CoA for each batch of this compound to verify its purity and isomeric composition.
-
Analytical Chemistry: If significant variability persists, consider in-house analytical validation (e.g., by chiral chromatography) to confirm the isomeric ratio.
-
Issue 3: Electrophysiological recordings show unexpected changes in ion channel activity.
-
Possible Cause: Direct modulation of ion channels by femoxetine. Paroxetine, a structural analog, is known to inhibit hERG, Kv1.5, and Nav1.5 channels.[1][3][4]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response study to determine the IC50 of femoxetine on the specific ion channel current in your system.
-
Specific Channel Blockers: Use known selective blockers for the channel to confirm that the effect of femoxetine is not due to downstream consequences of its primary activity.
-
Data Presentation: Off-Target Affinities of Structurally Related SSRIs
Disclaimer: The following data is for paroxetine and fluoxetine and should be considered as a proxy for the potential off-target affinities of femoxetine due to the lack of direct data for femoxetine.
| Target | Compound | Assay Type | Ki (nM) | IC50 (µM) | Reference |
| Sigma-1 Receptor | Paroxetine | Binding | 2041 | - | [5] |
| Fluvoxamine | Binding | 36 | - | [6] | |
| Sertraline | Binding | 59 | - | [6] | |
| Fluoxetine | Binding | 341 | - | [6] | |
| hERG Potassium Channel | Paroxetine | Electrophysiology | - | 0.45 | [2] |
| Fluoxetine | Electrophysiology | - | 3.1 | [7] | |
| Kv1.5 Potassium Channel | Paroxetine | Electrophysiology | - | 4.11 | [3] |
| Nav1.5 Sodium Channel | Paroxetine | Electrophysiology | - | 6.8 | [4] |
| Nicotinic Acetylcholine Receptor (α4β2) | Paroxetine | Binding | 6700 | - | [8] |
| Muscarinic Acetylcholine Receptor | Paroxetine | Binding | 42 | - | [9] |
Experimental Protocols
Key Experiment: Sigma-1 Receptor Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of a test compound like femoxetine for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell membranes from a cell line overexpressing the human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled (+)-pentazocine (1 µM).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + --INVALID-LINK---pentazocine + vehicle.
-
Non-specific Binding: Membrane preparation + --INVALID-LINK---pentazocine + non-specific ligand.
-
Test Compound Binding: Membrane preparation + --INVALID-LINK---pentazocine + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Caption: Experimental workflow for determining the off-target binding affinity of femoxetine.
Caption: Simplified signaling pathway of the sigma-1 receptor.
References
- 1. Blockade of HERG human K+ channels by the antidepressant drug paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. The Antidepressant Paroxetine Reduces the Cardiac Sodium Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antidepressant drug fluoxetine is an inhibitor of human ether-a-go-go-related gene (HERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Femoxetine Hydrochloride in Animal Models
This technical support center provides guidance on the use of Femoxetine hydrochloride in preclinical research. Due to the discontinuation of its development, specific dosage and protocol information for Femoxetine in animal models of depression and anxiety is limited in published literature. Therefore, this guide incorporates data from closely related selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine, to provide general recommendations and troubleshooting advice. All information derived from analogous compounds will be clearly indicated.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin reuptake inhibitor (SSRI).[1][2][3] It functions by binding to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reabsorption of serotonin from the synaptic cleft.[1][3][4] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[3][4][5]
Q2: What are the recommended administration routes for this compound in rodents?
A2: this compound can be administered via oral gavage or intraperitoneal (IP) injection. The choice of administration route may depend on the experimental design, including the desired pharmacokinetic profile and the duration of the study (acute vs. chronic). Oral administration was the intended route for clinical use.[2]
Q3: How should this compound be prepared for in vivo administration?
A3: The solubility of this compound should be considered when preparing formulations. For oral gavage, it can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water.[5] For injection, it may be dissolved in a small amount of dimethyl sulfoxide (DMSO) and then diluted with a suitable vehicle like corn oil or saline, though careful formulation is necessary to avoid precipitation and ensure tolerability.[5]
Q4: Are there known adverse effects of Femoxetine in animal models?
A4: While specific adverse effect profiles for Femoxetine in animal models are not well-documented, general side effects associated with SSRIs at higher doses can include gastrointestinal issues, changes in locomotor activity, and in some cases, serotonin syndrome. Serotonin syndrome is characterized by symptoms such as tremors, ataxia, and hyperthermia.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of behavioral effect | - Insufficient Dose: The dose may be too low to elicit a therapeutic response.- Acute vs. Chronic Administration: Many SSRIs require chronic administration to produce antidepressant-like effects.- Animal Strain Variability: Different rodent strains can exhibit varying sensitivities to antidepressants.- Improper Drug Formulation: The compound may not be fully dissolved or suspended, leading to inaccurate dosing. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window.- Chronic Dosing Regimen: Implement a chronic dosing schedule (e.g., 14-21 days).- Strain Selection: Review literature for the responsiveness of the chosen strain to SSRIs.- Formulation Check: Ensure the formulation is homogenous and stable. Consider alternative vehicles if solubility is an issue. |
| Unexpected Sedation or Hyperactivity | - Dose is too high: The observed effects may be dose-dependent side effects.- Off-target effects: Although selective, high concentrations may lead to interactions with other receptors. | - Reduce the dose: Titrate the dose downwards to find a level that minimizes motor effects while retaining therapeutic efficacy.- Control for locomotor activity: Always include an open field or locomotor activity test to differentiate between antidepressant effects and general changes in motor function. |
| High variability in behavioral data | - Inconsistent administration technique: Variations in injection or gavage technique can affect drug absorption.- Environmental Stressors: Stress from handling or the experimental procedure itself can impact behavioral outcomes.- Circadian Rhythm: Time of day for testing and drug administration can influence behavior. | - Standardize Procedures: Ensure all researchers are proficient in the administration technique. For oral gavage, proper technique is crucial to avoid stress and injury.[6][7][8]- Acclimatization: Properly acclimate animals to the experimental procedures and environment.- Consistent Timing: Conduct all experiments and drug administrations at the same time of day. |
Data Presentation: Dosage Guidelines for SSRIs in Rodent Models
The following tables provide dosage information for fluoxetine, a closely related SSRI, as a reference for designing studies with this compound. It is crucial to perform dose-response studies for Femoxetine to establish its specific therapeutic range.
Table 1: Fluoxetine Dosage in Mouse Models
| Behavioral Test | Mouse Strain | Dose Range (mg/kg) | Administration Route | Study Duration | Reference |
| Forced Swim Test | CD-1 | 20 | IP | Acute | [9] |
| Forced Swim Test | Generic | 5 - 20 | Not Specified | Not Specified | [10] |
Table 2: Fluoxetine Dosage in Rat Models
| Behavioral Test | Rat Strain | Dose Range (mg/kg) | Administration Route | Study Duration | Reference |
| Forced Swim Test | Sprague-Dawley | 10, 20 | IP | Sub-chronic | [11] |
| Fear Extinction | Sprague-Dawley | 10 | Not Specified | Acute & Chronic (14 days) | [7] |
| General | Sprague-Dawley | 5, 10 | Osmotic Minipump/Oral | Chronic | [12] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice (Adapted from general SSRI protocols)
-
Apparatus: A transparent plastic cylinder (25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Animal Preparation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (or vehicle) via IP injection or oral gavage at the desired dose(s) 30-60 minutes before the test.
-
Test Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[13][14]
Protocol 2: Oral Gavage Administration in Rats
-
Preparation:
-
Prepare the this compound suspension in 0.5% CMC. Ensure it is well-mixed before each administration.
-
Select an appropriately sized gavage needle (typically a 16-18 gauge, 2-3 inch curved needle with a ball tip for adult rats).
-
-
Animal Handling:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the needle.
-
-
Procedure:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Carefully withdraw the needle.
-
-
Post-Procedure:
Mandatory Visualizations
References
- 1. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 2. Femoxetine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. oral gavage administration: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 11. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. explore.lib.uliege.be [explore.lib.uliege.be]
- 13. lasa.co.uk [lasa.co.uk]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
Validation & Comparative
A Comparative Guide to Femoxetine Hydrochloride and Paroxetine Efficacy in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of femoxetine hydrochloride and paroxetine, two structurally related selective serotonin reuptake inhibitors (SSRIs). While paroxetine is a widely prescribed antidepressant, femoxetine's development was halted, making direct comparative data scarce. This document synthesizes available information to highlight their pharmacological profiles, supported by experimental data from various research models.
Introduction
Femoxetine and paroxetine are phenylpiperidine derivatives that function as selective serotonin reuptake inhibitors (SSRIs). Their primary mechanism of action involves blocking the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[1] Paroxetine is known for its high potency and selectivity for SERT.[2] Femoxetine, developed in the 1970s, showed promise as an antidepressant but its development was discontinued in favor of paroxetine, which could be administered as a daily pill.[3][4]
Mechanism of Action
Both compounds share the core mechanism of inhibiting SERT.[1][5] This action enhances serotonergic neurotransmission, which is believed to be a key factor in their antidepressant effects. Paroxetine is one of the most potent SSRIs, exhibiting a very high affinity for SERT.[2] At higher doses, paroxetine may also inhibit the norepinephrine transporter (NET), though it is significantly more selective for SERT.[5] It has a weak affinity for the dopamine transporter (DAT).[5] Due to the discontinuation of its development, detailed public data on the binding affinities and selectivity profile of femoxetine for various neurotransmitter transporters are limited.
Quantitative Data Presentation
The following tables summarize the available quantitative data for femoxetine and paroxetine from preclinical research models.
Table 1: Monoamine Transporter Binding Affinity and Inhibition
| Compound | Transporter | Assay Type | Value | Species/System | Reference |
| Paroxetine | SERT | Ki | 0.05 nM | Human | [2] |
| SERT | Ki | ~70.2 pM | - | [5] | |
| NET | Ki | 40 nM | - | [5] | |
| DAT | Ki | 490 nM | - | [5] | |
| Femoxetine | SERT | - | Potent Inhibitor | - | [1] |
| NET | - | Data not available | - | ||
| DAT | - | Data not available | - |
Table 2: Efficacy in Preclinical Models of Depression
| Model | Compound | Species | Key Quantitative Outcome | Result | Reference |
| Forced Swim Test (FST) | Paroxetine | Mouse (NMRI strain) | ↓ Immobility Time | Significant decrease at 16 mg/kg | [6] |
| Paroxetine | Mouse (Swiss strain) | ↓ Immobility Time | Significant decrease at 8 & 16 mg/kg | [6] | |
| Paroxetine | Mouse (DBA/2 strain) | ↓ Immobility Time | Most sensitive strain; significant effect | [7] | |
| Paroxetine | Rat (Nulliparous) | ↑ Immobility Time (Acute) | Acute treatment increased immobility | [8] | |
| Paroxetine | Rat (Nulliparous) | No significant change (Chronic) | Chronic treatment normalized behavior | [8] | |
| Chronic Mild Stress (CMS) | Paroxetine | Mouse | Reversal of anhedonia | Reversed CMS-induced deficits | [9] |
| Paroxetine | Rat | Reversal of anhedonia | Reversed CMS-induced anhedonia | [10] |
Note: Specific quantitative data from preclinical depression models for femoxetine are not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (for Transporter Affinity)
This assay is used to determine the affinity of a compound (e.g., paroxetine) for a specific receptor or transporter (e.g., SERT).
-
Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target.[11]
-
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter (SERT, NET, DAT).
-
Radioligand (e.g., [3H]-citalopram for SERT).
-
Test compound (unlabeled paroxetine or femoxetine).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
96-well plates, filtration apparatus, scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined.[12]
-
Assay Setup: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in 96-well plates.[13]
-
Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specific binding.[12]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
-
Forced Swim Test (FST)
The FST is a widely used behavioral test in rodents to screen for antidepressant efficacy.[14]
-
Objective: To assess the antidepressant-like properties of a compound by measuring the duration of immobility when the animal is placed in an inescapable water tank.[15][16]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (e.g., 23-25°C) to a level where the animal cannot touch the bottom or escape.[14][17]
-
Procedure:
-
Acclimation: Animals are brought to the testing room to acclimate before the test begins.
-
Drug Administration: The test compound (e.g., paroxetine) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Each mouse is individually placed into the water-filled cylinder for a 6-minute session.[17] The session is typically video-recorded for later analysis.
-
Behavioral Scoring: An observer, often blinded to the treatment groups, scores the animal's behavior. The key measure is the duration of immobility (making only minimal movements to keep the head above water). Typically, the first 2 minutes are discarded, and scoring is performed on the final 4 minutes of the test.[14][17]
-
Data Analysis: The total time spent immobile is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[15]
-
Unpredictable Chronic Mild Stress (UCMS) Model
The UCMS model is a translationally relevant paradigm for inducing depressive-like behaviors, such as anhedonia, in rodents.[18][19]
-
Objective: To induce a depressive-like state by exposing animals to a series of mild, unpredictable stressors over several weeks and to evaluate the ability of a compound to reverse these deficits.[10]
-
Procedure:
-
Baseline Measurement: Before starting the stress protocol, baseline behaviors are measured. A key measure is the sucrose preference test (SPT) to assess anhedonia.
-
Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a varied sequence of mild stressors daily.[18][20] Stressors may include:
-
Drug Administration: During the stress period (or after), animals are treated daily with the test compound (e.g., paroxetine) or vehicle.
-
Behavioral Assessment: Behavioral tests, particularly the SPT, are conducted periodically to monitor the development of anhedonic-like behavior and the therapeutic effect of the drug. In the SPT, animals are given a free choice between two bottles (one with water and one with a sucrose solution), and their consumption is measured. A reduction in preference for sucrose is interpreted as anhedonia.
-
Data Analysis: Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100. A significant increase in sucrose preference in the drug-treated stressed group compared to the vehicle-treated stressed group indicates an antidepressant-like effect.[10]
-
Mandatory Visualizations
Signaling Pathway: SSRI Mechanism of Action
Caption: Mechanism of action for SSRIs like femoxetine and paroxetine at the synapse.
Experimental Workflow: Preclinical Antidepressant Screening
Caption: Workflow for evaluating antidepressant efficacy using the Forced Swim Test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Femoxetine - Wikipedia [en.wikipedia.org]
- 4. Femoxetine - AdisInsight [adisinsight.springer.com]
- 5. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differences between mice strains in response to paroxetine in the forced swimming test: involvement of serotonergic or noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 16. lasa.co.uk [lasa.co.uk]
- 17. youtube.com [youtube.com]
- 18. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Femoxetine: A Comparative Analysis with Other Selective Serotonin Reuptake Inhibitors
Femoxetine, a selective serotonin reuptake inhibitor (SSRI) developed in the 1970s, offers a unique case study in antidepressant drug development. Though its progression to market was halted in favor of its structural analog, paroxetine, its distinct biochemical profile warrants a comparative analysis with other SSRIs.[1] This guide provides a comprehensive comparison of Femoxetine with other prominent SSRIs, focusing on preclinical binding affinities, and available clinical insights, supported by experimental data and methodologies for a scientific audience.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
Like other SSRIs, Femoxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[2][3] This targeted action on SERT is the hallmark of the SSRI class and is believed to be the primary driver of their antidepressant effects.
References
Validating Femoxetine Hydrochloride as a Research Tool for Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Femoxetine hydrochloride, evaluating its utility as a research tool in the study of depression. By comparing its biochemical and preclinical profile with established Selective Serotonin Reuptake Inhibitors (SSRIs) such as Fluoxetine, Sertraline, and Paroxetine, this document aims to equip researchers with the necessary information to make informed decisions about incorporating Femoxetine into their studies.
Introduction to this compound
This compound is a selective serotonin reuptake inhibitor (SSRI) that was developed as a potential antidepressant.[1][2] Structurally related to paroxetine, it acts by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1] Although its clinical development was discontinued, Femoxetine is now available as a valuable research chemical for investigating the role of the serotonergic system in depression and other neuropsychiatric disorders.
Comparative Selectivity Profile
The defining characteristic of an SSRI is its selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT). The following table summarizes the binding affinities (Ki values in nM) of Femoxetine and other commonly used SSRIs for these monoamine transporters. A lower Ki value indicates a higher binding affinity.
| Drug | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Femoxetine | 75.86 | 302.00 | 2000.00 |
| Fluoxetine | 23.99 | 316.23 | 3801.89 |
| Sertraline | 0.25 | 426.58 | 25.12 |
| Paroxetine | 0.40 | 39.81 | 309.03 |
Data sourced from a comparative study on human monoamine transporter selectivity.[3][4]
This table highlights the high affinity of all listed compounds for SERT. Notably, Sertraline also shows a relatively high affinity for DAT, while Paroxetine has a notable affinity for NET. Femoxetine demonstrates strong selectivity for SERT over both NET and DAT.
Preclinical Antidepressant-Like Activity: A Comparative Overview
Standard preclinical models are essential for evaluating the potential antidepressant efficacy of a compound. The most common behavioral tests include the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model. While extensive data exists for widely used SSRIs in these models, specific data for Femoxetine is limited to earlier research methodologies.
Early Preclinical Evaluation of Femoxetine
Initial preclinical studies on Femoxetine in the 1970s utilized models that were standard for the time. These studies demonstrated that Femoxetine could effectively antagonize the hypermotility in rats induced by p-chloroamphetamine (PCA), a compound that causes a release of serotonin.[5] This effect was comparable to that of chlorimipramine, a tricyclic antidepressant with potent serotonin reuptake inhibiting properties. Furthermore, Femoxetine was shown to potentiate the effects of the serotonin precursor 5-hydroxytryptophan (5-HTP).[1][5] These early findings provided the initial evidence for Femoxetine's mechanism as a serotonin uptake inhibitor.
Standard Preclinical Models for Antidepressant Screening
For comparison, this section outlines the methodologies and expected outcomes for established SSRIs in modern, standardized preclinical depression models.
1. Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant activity.[6][7] A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Experimental Protocol:
-
Apparatus: A transparent cylindrical tank (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the rodent from touching the bottom or escaping.
-
Procedure: Rodents (mice or rats) are placed in the water tank for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is typically recorded during the last 4 minutes of the test.[7]
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test (e.g., 30-60 minutes for acute studies).
-
Data Analysis: The total time spent immobile is measured and compared between the drug-treated and vehicle-treated groups.
Expected Outcome with SSRIs: Acute administration of SSRIs like Fluoxetine, Sertraline, and Paroxetine significantly decreases the duration of immobility in the FST.[8]
2. Tail Suspension Test (TST)
The TST is another common behavioral despair model, particularly for mice, that is sensitive to antidepressant treatment.[2][9]
Experimental Protocol:
-
Apparatus: A mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot escape or touch any surfaces.
-
Procedure: The mouse is suspended for a 6-minute period. The duration of immobility (hanging passively) is recorded.[9][10]
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Data Analysis: The total time of immobility is quantified and compared between treatment groups.
Expected Outcome with SSRIs: SSRIs such as Fluoxetine significantly reduce the total duration of immobility in the TST.[10]
3. Chronic Mild Stress (CMS) Model
The CMS model has high face and predictive validity for depression, as it involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period, leading to a state of anhedonia (a core symptom of depression).[5][11]
Experimental Protocol:
-
Stress Regimen: For several weeks, animals are subjected to a varied and unpredictable sequence of mild stressors. These can include a tilted cage, wet bedding, periods of light/dark cycle reversal, and social isolation.[5][11]
-
Anhedonia Measurement: Anhedonia is typically assessed by a sucrose preference test. Animals are given a choice between two bottles, one with water and one with a sucrose solution. A reduction in the preference for the sucrose solution is indicative of anhedonic-like behavior.
-
Drug Administration: Chronic administration of the test compound or vehicle is initiated either before or after the induction of the anhedonic state.
-
Data Analysis: Sucrose preference is monitored throughout the study. A reversal of the stress-induced decrease in sucrose preference by the drug treatment is considered an antidepressant-like effect.
Expected Outcome with SSRIs: Chronic treatment with SSRIs like Fluoxetine has been shown to reverse the anhedonic-like behavior induced by the CMS protocol.[11]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Serotonergic Synapse Signaling Pathway
Caption: Mechanism of action of Femoxetine at the serotonergic synapse.
Experimental Workflow for Preclinical Antidepressant Screening
Caption: A typical workflow for evaluating antidepressant-like effects in rodents.
Comparative Selectivity of SSRIs
Caption: A logical diagram comparing the transporter selectivity of various SSRIs.
Conclusion
This compound presents itself as a potent and selective serotonin reuptake inhibitor, making it a valuable tool for researchers investigating the neurobiology of depression and the mechanisms of antidepressant action. Its clear selectivity for the serotonin transporter, as demonstrated by binding affinity data, is comparable to that of well-established SSRIs.
While specific data on Femoxetine in modern, standardized behavioral models of depression like the Forced Swim Test, Tail Suspension Test, and Chronic Mild Stress model are scarce due to its early discontinuation from clinical development, its foundational preclinical data strongly support its role as a serotonin reuptake inhibitor. For comparative purposes, this guide has provided detailed protocols and expected outcomes for widely used SSRIs in these standard models.
Researchers utilizing Femoxetine can be confident in its specific mechanism of action. When designing studies, it is recommended to include well-characterized SSRIs like Fluoxetine or Sertraline as positive controls to validate experimental findings within the context of established antidepressant responses. The use of Femoxetine in contemporary preclinical models would be a valuable contribution to the field, further elucidating its behavioral and neurochemical profile.
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic treatment with fluoxetine using the chronic unpredictable stress model induces changes in neurotransmitters and circulating miRNAs in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 5. Pharmacological validation of the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of chronic fluoxetine treatment on chronic mild stress-induced cardiovascular changes and anhedonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Femoxetine Hydrochloride: A Comparative Guide
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), was developed as an antidepressant and is structurally related to paroxetine.[1][2] However, its development was halted, and as a result, publicly available preclinical efficacy data is scarce, particularly from standardized behavioral models of depression.[3][4] One clinical study in obese patients noted that while femoxetine did not induce significant weight loss compared to placebo, its antidepressant efficacy was considered comparable to that of established tricyclic antidepressants like amitriptyline and imipramine in other (unavailable) studies.[5]
This guide provides a comparative framework for the preclinical efficacy of Femoxetine by detailing the established effects of well-characterized SSRIs, namely Fluoxetine and Paroxetine, in key preclinical models. The experimental protocols and expected outcomes described below represent the standard for evaluating compounds of this class.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
Femoxetine, like other SSRIs, exerts its primary therapeutic effect by blocking the serotonin transporter (SERT).[1][6] This action inhibits the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[6] This enhancement of serotonergic neurotransmission is the core mechanism underlying the antidepressant effects of this drug class.
Comparative Efficacy in Preclinical Models
Standard preclinical evaluation of antidepressants relies on behavioral tests that measure states analogous to human depression, such as behavioral despair. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common assays used for this purpose.[7][8][9]
Data from Behavioral Models
While specific quantitative data for Femoxetine in these models is not available in the public domain, the expected profile for a potent SSRI is well-established. The following table summarizes representative data for Fluoxetine and Paroxetine, which serve as benchmarks for the drug class. A key finding is that SSRIs characteristically reduce immobility time while specifically increasing swimming behavior in the Forced Swim Test.[10]
| Compound | Test | Species | Dose Range | Primary Efficacy Endpoint | Observed Effect |
| Fluoxetine | Forced Swim Test (FST) | Rat | 10-20 mg/kg | Immobility Time | ↓ (Decreased) |
| Swimming Behavior | ↑ (Increased) | ||||
| Tail Suspension Test (TST) | Mouse | 5-20 mg/kg | Immobility Time | ↓ (Decreased)[11][12] | |
| Paroxetine | Forced Swim Test (FST) | Rat | 5-20 mg/kg | Immobility Time | ↓ (Decreased) |
| Swimming Behavior | ↑ (Increased)[10] | ||||
| Femoxetine | FST / TST | - | - | Immobility Time | Data not publicly available |
Note: The effects are dose-dependent. The doses listed are representative of effective ranges reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are standard protocols for the Forced Swim Test and Tail Suspension Test used in the evaluation of SSRIs.
Forced Swim Test (FST) Protocol
The FST is a widely used model to assess antidepressant efficacy by measuring "behavioral despair."[13] Antidepressants reduce the time the animal spends immobile.[8]
Detailed Methodology:
-
Apparatus: A transparent glass or plastic cylinder (typically 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-30 cm.[14][15] This depth prevents the animal from touching the bottom with its tail or paws.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Animals are administered the test compound (e.g., Femoxetine, Fluoxetine) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Following a predetermined pretreatment interval (e.g., 30-60 minutes), the animal is gently placed into the water-filled cylinder.
-
The test session typically lasts for 6 minutes and is recorded for later analysis.[14][16]
-
-
Data Analysis:
-
The last 4 minutes of the test are typically scored.[14]
-
Behavior is categorized as:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws, usually directed against the cylinder walls.
-
-
The duration of each behavior is quantified. A significant decrease in immobility time is indicative of an antidepressant-like effect.[17]
-
Tail Suspension Test (TST) Protocol
The TST is another widely used model of behavioral despair, primarily in mice.[18] The animal is suspended by its tail, and the duration of immobility is measured as an index of depressive-like behavior.[19]
Detailed Methodology:
-
Apparatus: A suspension bar is placed high enough so that the mouse cannot reach any surfaces. Often, a box with visually isolated compartments is used to test multiple animals simultaneously.[18]
-
Animals: Male C57BL/6 or CD-1 mice are commonly used.
-
Procedure:
-
Data Analysis:
References
- 1. Buy Femoxetine | 59859-58-4 [smolecule.com]
- 2. Femoxetine - Wikipedia [en.wikipedia.org]
- 3. Femoxetine [medbox.iiab.me]
- 4. Femoxetine - AdisInsight [adisinsight.springer.com]
- 5. Femoxetine in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Femoxetine hydrochloride | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]
- 7. The Tail Suspension Test [jove.com]
- 8. lasa.co.uk [lasa.co.uk]
- 9. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Femoxetine hydrochloride's binding affinity compared to other compounds
Femoxetine Hydrochloride: A Comparative Analysis of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of this compound with other selective serotonin reuptake inhibitors (SSRIs). The data presented is compiled from various in vitro studies to offer a comprehensive overview of its pharmacological profile.
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), demonstrates a distinct binding profile for the human serotonin transporter (SERT) in comparison to other compounds within its class.[1] This guide synthesizes available data to compare its affinity for key monoamine transporters—SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT)—alongside other well-known SSRIs.
Comparative Binding Affinity of SSRIs
The primary mechanism of action for SSRIs is the inhibition of SERT, which increases the extracellular concentration of serotonin.[2] While all SSRIs share this fundamental mechanism, their binding affinities for SERT, as well as their off-target affinities for NET and DAT, vary significantly. These differences in binding profiles can influence a drug's therapeutic efficacy and its side-effect profile.[2]
The binding affinity of a compound is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for femoxetine and other commonly prescribed SSRIs for the human serotonin, norepinephrine, and dopamine transporters.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Femoxetine | 9.08 (rat) | - | 2050 (human)[3][4] |
| Paroxetine | 0.1[2], 0.07[5] | 40[5], 130[2] | 490[5], 260[2] |
| Fluoxetine | 1.0[2] | 240[2] | 940[2] |
| Sertraline | 0.26[2] | 25[2] | 25[2] |
| Citalopram | 4[6] | 1414[6] | - |
| Escitalopram | 1.1 | - | - |
From the available data, paroxetine exhibits the highest affinity for SERT.[5] Sertraline demonstrates a notable affinity for both SERT and DAT.[2][7] Femoxetine shows high affinity for the serotonin transporter, though the provided Ki value is for the rat transporter. Its affinity for the human dopamine transporter is considerably lower, indicating selectivity for SERT over DAT.
Beyond the primary monoamine transporters, some SSRIs exhibit affinity for other receptors, which can contribute to their overall pharmacological effects and potential side effects. For instance, R-fluoxetine has a moderate affinity for the serotonin 2C receptor (Ki = 64 nM), and paroxetine has some affinity for muscarinic cholinergic receptors, which may explain some of its anticholinergic side effects.[7] In contrast, escitalopram and citalopram show very low affinity for a wide range of other receptors.[7] Femoxetine has been reported to have a Ki value of 1905.46 nM for the 5-HT2C receptor, suggesting a much lower affinity compared to its primary target.[8]
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. The following is a generalized protocol for a competitive radioligand binding assay used to determine the Ki of a test compound for the serotonin transporter.
Protocol: Competitive Radioligand Binding Assay for SERT Affinity
Objective: To determine the inhibition constant (Ki) of a test compound for the serotonin transporter (SERT).
Materials:
-
Biological Source: Human platelet membranes or cells expressing recombinant human SERT.
-
Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]-Citalopram.
-
Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., unlabeled citalopram) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow Diagram:
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 45585 [pdspdb.unc.edu]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 5. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. droracle.ai [droracle.ai]
- 8. 13329 [pdspdb.unc.edu]
Comparative Analysis of Femoxetine Hydrochloride's Efficacy in Serotonin Uptake Inhibition
A Cross-Validation Guide for Researchers and Drug Development Professionals
Femoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2] This guide provides a comparative analysis of Femoxetine's performance against other commonly used SSRIs, supported by experimental data and detailed protocols to facilitate cross-validation of its effects on serotonin uptake.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of SSRIs on the serotonin transporter is a key determinant of their therapeutic efficacy. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity and potency of the compound for the serotonin transporter.
While direct comparative studies including Femoxetine alongside all major SSRIs under identical experimental conditions are limited, the following table summarizes the available data on their inhibitory constants (Ki) for the human serotonin transporter (hSERT). It is important to note that variations in experimental conditions (e.g., cell lines, radioligands, assay buffers) can influence these values.
| Compound | Ki (nM) for hSERT |
| Femoxetine | Data not available in a direct comparative study |
| Paroxetine | ~1[3] |
| Escitalopram | 1.1[1] |
| Fluoxetine | 1.4 (for R-fluoxetine)[1] |
| Sertraline | ~1-2[4] |
| Citalopram | ~7-10[4] |
Note: The Ki values are approximate and collated from various sources. For rigorous comparison, these compounds should be evaluated in parallel in the same assay.
A study investigating 25 structural variants of paroxetine and femoxetine highlighted the significance of stereochemistry and specific chemical substitutions on the 5-HT uptake inhibition, suggesting a close structure-activity relationship for this class of compounds.[5]
Serotonin Signaling Pathway and Femoxetine's Mechanism of Action
The following diagram illustrates the serotonergic synapse and the mechanism by which Femoxetine inhibits serotonin reuptake.
Experimental Protocols
To facilitate the cross-validation of Femoxetine's effects, a detailed protocol for an in vitro serotonin uptake assay is provided below. This protocol is based on standard methodologies used in the field.[6][7]
Protocol: [³H]Serotonin Uptake Assay in HEK293 Cells Stably Expressing hSERT
1. Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Serotonin (specific activity ~20-30 Ci/mmol).
-
Test Compounds: this compound, reference SSRIs (e.g., Paroxetine, Fluoxetine).
-
Assay Buffer (Krebs-Ringer-HEPES, KRH): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold KRH buffer.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water.
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Liquid scintillation counter.
2. Cell Culture and Plating:
-
Culture hSERT-HEK293 cells in appropriate growth medium supplemented with a selection agent (e.g., G418) to maintain transporter expression.
-
Seed cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
3. Assay Procedure:
-
On the day of the assay, aspirate the growth medium and wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C with varying concentrations of Femoxetine or a reference SSRI diluted in KRH buffer. Include a vehicle control (buffer only) for determining maximal uptake and a high concentration of a known potent SSRI (e.g., 10 µM Paroxetine) for determining non-specific uptake.
-
Initiate the uptake reaction by adding [³H]Serotonin to each well at a final concentration close to its Michaelis-Menten constant (Km) for SERT (typically in the low nanomolar range).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of serotonin uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding Lysis Buffer to each well and shaking the plate gently.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]Serotonin taken up by the cells using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known SSRI) from the total uptake (vehicle control).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
The following diagram outlines the experimental workflow for the serotonin uptake assay.
By adhering to these standardized protocols, researchers can generate robust and comparable data to validate and compare the efficacy of this compound against other selective serotonin reuptake inhibitors. This will contribute to a clearer understanding of its pharmacological profile and potential therapeutic applications.
References
- 1. droracle.ai [droracle.ai]
- 2. nsuworks.nova.edu [nsuworks.nova.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetics of Femoxetine and fluoxetine
A Comparative Guide to the Pharmacokinetics of Femoxetine and Fluoxetine
For researchers and professionals in drug development, a thorough understanding of the pharmacokinetic profiles of selective serotonin reuptake inhibitors (SSRIs) is paramount for advancing therapeutic design and application. This guide provides a detailed comparison of the pharmacokinetic properties of femoxetine and the widely prescribed antidepressant, fluoxetine.
It is important to note that the development of femoxetine was discontinued, resulting in a limited amount of publicly available, detailed pharmacokinetic data.[1][2] Consequently, this guide presents a comprehensive overview of fluoxetine's pharmacokinetics, juxtaposed with the available information for femoxetine to facilitate a comparative understanding.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for fluoxetine, its active metabolite norfluoxetine, and the available data for femoxetine.
| Pharmacokinetic Parameter | Femoxetine | Fluoxetine | Norfluoxetine (Active Metabolite of Fluoxetine) |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 6 - 8 hours | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available | 15 - 55 ng/mL (single 40 mg dose) | Data not available |
| Area Under the Curve (AUC) | Data not available | Increases with multiple doses due to non-linear kinetics | Data not available |
| Bioavailability | Data not available | ~72% (in animal models), subject to first-pass metabolism | Not applicable |
| Volume of Distribution (Vd) | Data not available | 12 - 97 L/kg | 12 - 43 L/kg |
| Plasma Protein Binding | Data not available | ~94.5% | ~94.5% |
| Elimination Half-life (t½) | 7 - 27 hours[1] | 1 - 3 days (single dose), 4 - 6 days (chronic dosing) | 4 - 16 days |
| Metabolism | Hepatic | Primarily hepatic via CYP2D6 to form norfluoxetine. Also inhibits CYP2D6. | Metabolized hepatically |
| Excretion | Data not available | Primarily renal, with less than 10% excreted as unchanged drug and its glucuronide conjugate. | Primarily renal |
Experimental Protocols
The determination of pharmacokinetic parameters for compounds like femoxetine and fluoxetine involves a series of well-defined experimental procedures.
Pharmacokinetic Study Design
A typical clinical study to determine the pharmacokinetic profile of a drug like fluoxetine would involve the following steps:
-
Subject Recruitment: A cohort of healthy volunteers is recruited for the study.
-
Drug Administration: A single oral dose of the drug is administered to the subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points over a period of several days to capture the absorption, distribution, metabolism, and excretion phases of the drug.
-
Plasma Separation: The collected blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Bioanalytical Method for Quantification
The quantification of femoxetine and fluoxetine in plasma typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: An SPE cartridge is conditioned with methanol followed by water.
-
Loading: An aliquot of the plasma sample, often pre-treated with a protein precipitation agent, is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: The drug of interest is eluted from the cartridge using a suitable solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and its metabolites are separated from other components on a C18 or similar analytical column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for the drug and its internal standard, allowing for precise and accurate quantification.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: A flowchart illustrating the key steps in a typical pharmacokinetic study.
Signaling Pathway of SSRIs
Caption: The signaling pathway of SSRIs like femoxetine and fluoxetine.
References
Structure-Activity Relationship of Femoxetine Analogs: A Comparative Guide
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), and its analogs have been a subject of interest in the development of antidepressant medications. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more effective and safer therapeutics. This guide provides a comparative analysis of femoxetine analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Activity of Femoxetine and Analogs
| Compound/Analog | Modification | 5-HT Uptake Inhibition (IC50, nM) | SERT Binding Affinity (Ki, nM) | Reference |
| Femoxetine | - | - | 10.9 | [1] |
| Paroxetine | 4-fluoro substitution on the phenyl ring and methylenedioxy instead of methoxy group | - | 0.1 | [1] |
| FG 7080 | para-fluoro atom addition to femoxetine | Potentiated 5-HT affinity | - | [2] |
| Citalopram | Different chemical scaffold | - | 1.8 | [3] |
| Fluoxetine | Different chemical scaffold | - | 2.8 | [3] |
Note: A comprehensive table of 25 paroxetine/femoxetine structure variants was investigated by Hyttel et al. (1987), but the specific quantitative data from this study is not widely available in recent accessible literature.
Key Structure-Activity Relationship Insights
From the available data and related studies on other SSRIs, several key SAR insights for femoxetine analogs can be inferred:
-
Stereochemistry: The stereochemical configuration of the molecule is critical for its activity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the binding affinity and selectivity for SERT. For instance, the addition of a para-fluoro atom in the femoxetine structure, creating FG 7080, was found to considerably potentiate the 5-HT affinity[2]. This is a common feature in many potent SSRIs, including paroxetine.
-
Phenoxy Methyl Group: Modifications to the phenoxy methyl group can also impact activity.
Experimental Protocols
The evaluation of femoxetine analogs and other SSRIs relies on standardized in vitro assays to determine their potency and selectivity.
SERT Binding Assay (using [³H]paroxetine)
This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]paroxetine, from the serotonin transporter.
Materials:
-
Rat brain cortical tissue or cells expressing recombinant human SERT.
-
[³H]paroxetine (radioligand).
-
Test compounds (femoxetine analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, [³H]paroxetine at a fixed concentration (e.g., 0.1-0.5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature (e.g., 20-25°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]paroxetine (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Reuptake Inhibition Assay (using synaptosomes)
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) into nerve terminals (synaptosomes).[4]
Materials:
-
Rat brain tissue (e.g., cortex, striatum, or hypothalamus).[4]
-
[³H]5-HT (radiolabeled serotonin).
-
Test compounds (femoxetine analogs).
-
Krebs-Ringer bicarbonate buffer, saturated with 95% O2/5% CO2.
-
Pargyline (a monoamine oxidase inhibitor to prevent serotonin degradation).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in a sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosomes in the assay buffer.[4]
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]5-HT.
-
Incubation: Incubate for a short duration (e.g., 5 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC50).
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of SSRIs
Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs) like femoxetine analogs.
Experimental Workflow: Evaluation of Novel SSRI Candidates
Caption: Experimental workflow for the evaluation of novel SSRI candidates, including femoxetine analogs.
References
Validating Antidepressant-Like Effects of Femoxetine in Rodents: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the antidepressant-like effects of Femoxetine in rodent models. Due to the limited publicly available data on Femoxetine's behavioral effects, this guide establishes a comparative context using well-documented selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine, Paroxetine, and Citalopram. The methodologies and data presented serve as a benchmark for designing and interpreting future preclinical studies on Femoxetine or other novel antidepressant compounds.
Femoxetine, a selective serotonin reuptake inhibitor (SSRI), was developed as an antidepressant but its clinical development was halted.[1] Like other SSRIs, its mechanism of action is presumed to involve the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[2] To validate the antidepressant-like effects of compounds like Femoxetine in preclinical settings, rodent behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), are widely employed. These tests are based on the principle that rodents, when placed in an inescapable stressful situation, will eventually adopt an immobile posture, and that this immobility is reduced by effective antidepressant treatment.[3][4]
Experimental Protocols
Detailed methodologies for the two primary behavioral assays are crucial for the reproducibility and validity of experimental findings.
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to assess depressive-like behavior and the efficacy of antidepressant drugs in rodents.[3][4]
Apparatus:
-
A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15-20 cm).
Procedure:
-
Habituation (Pre-test session - for rats): On the first day, rats are placed in the water-filled cylinder for a 15-minute session. This session promotes the development of a stable immobile posture.
-
Test Session: 24 hours after the pre-test, rats are placed back into the cylinder for a 5-minute test session. For mice, a single 6-minute session is typically used, with the first 2 minutes serving as a habituation period and the last 4 minutes as the test period.
-
Drug Administration: The test compound (e.g., Femoxetine) or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes for acute studies).
-
Behavioral Recording: The entire test session is recorded by a video camera for later analysis.
-
Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is measured. Other behaviors like swimming and climbing can also be quantified.[4]
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs, particularly in mice.[5][6]
Apparatus:
-
A horizontal bar or rod placed at a sufficient height (e.g., 50-60 cm) from the floor.
-
Adhesive tape to suspend the mice by their tails.
Procedure:
-
Suspension: A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip). The mouse is then suspended from the horizontal bar by the tape.
-
Test Duration: The test is typically conducted for a 6-minute period.
-
Drug Administration: The test compound or vehicle is administered prior to the test, similar to the FST protocol.
-
Behavioral Recording: The session is video-recorded to score the animal's behavior.
-
Scoring: The primary measure is the total duration of immobility, where the mouse hangs passively without any movement.
Comparative Data on SSRI Performance
The following table summarizes the effects of various SSRIs in the Forced Swim Test and Tail Suspension Test in rodents. It is important to note that specific outcomes can be influenced by factors such as the rodent strain, sex, and specific experimental conditions.[4][7]
| Compound | Test | Animal Model | Dosage | Effect on Immobility Time | Reference |
| Femoxetine | FST/TST | - | - | No publicly available data | - |
| Fluoxetine | TST | Female MRL/MpJ mice | 10 mg/kg (acute) | Significant decrease | [8] |
| FST | Female C57BL/6J mice | Chronic | Significant decrease | [9] | |
| FST | Male Wistar rats | 10 mg/kg | Decrease | [10] | |
| Paroxetine | TST | Male C57BL/6J Rj mice | From 0.5 mg/kg | Decrease | [11] |
| TST | Male Swiss mice | - | Decrease | [11] | |
| FST | Adolescent male Sprague-Dawley rats | Chronic | No significant effect | [12] | |
| Citalopram | TST | Male Swiss mice | From 2 mg/kg | Decrease | [11] |
| TST | Male DBA/2 mice | - | Decrease | [11] | |
| Escitalopram | TST | Male C57Bl/6 mice (P21, P28, adult) | 10 mg/kg | Significant decrease (less effective in P21) | [5][6] |
| FST | Adult ICR female mice | Chronic | Significant decrease | [3] | |
| Sertraline | TST | - | - | Moderate inhibition of ejaculation latency in male rats | [13] |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating antidepressant-like effects in rodents.
Caption: Simplified signaling pathway of SSRIs like Femoxetine.
Conclusion
Validating the antidepressant-like properties of Femoxetine in rodents necessitates a rigorous and standardized approach. The Forced Swim Test and Tail Suspension Test are foundational behavioral assays for this purpose. While direct, publicly available data on Femoxetine in these specific tests is lacking, the extensive research on other SSRIs like Fluoxetine and Paroxetine provides a robust comparative framework. Future research on Femoxetine should aim to generate data within these established paradigms to allow for a direct comparison with existing antidepressants. Such studies will be instrumental in determining the preclinical efficacy and potential of Femoxetine as a therapeutic agent for depressive disorders. The provided protocols and comparative data serve as a valuable resource for designing and interpreting these crucial experiments.
References
- 1. Femoxetine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of the effects of different serotonin reuptake blockers on sexual behaviour of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Study of Femoxetine and Citalopram
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of two selective serotonin reuptake inhibitors (SSRIs), Femoxetine and Citalopram. The information presented is based on experimental data to facilitate an objective evaluation of their biochemical and cellular properties.
Data Presentation
The primary mechanism of action for both Femoxetine and Citalopram is the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin. Their potency and selectivity are key parameters in their pharmacological profiles. The following tables summarize the binding affinities of Femoxetine and Escitalopram (the S-enantiomer of Citalopram) for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Table 1: Neurotransmitter Transporter Binding Affinities (Ki in nM)
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| Femoxetine | 200 | 30.2 | 75.9 |
| Escitalopram | 631 | 166 | 3.55 |
Note: Ki values were calculated from pKi values found in the cited literature. Lower Ki values indicate higher binding affinity.
Table 2: Selectivity Ratios for SERT
| Compound | SERT/DAT Selectivity (Ki ratio) | SERT/NET Selectivity (Ki ratio) |
| Femoxetine | 0.38 | 2.51 |
| Escitalopram | 177.75 | 46.76 |
Note: Selectivity ratios are calculated by dividing the Ki value for the respective transporter (DAT or NET) by the Ki value for SERT. Higher ratios indicate greater selectivity for SERT.
Experimental Protocols
The data presented in this guide are typically generated using the following in vitro assays:
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor or transporter.
Objective: To determine the equilibrium dissociation constant (Ki) of Femoxetine and Citalopram for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Test compounds: Femoxetine and Citalopram.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Femoxetine or Citalopram).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Reuptake Inhibition Assay
This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter into cells.
Objective: To determine the concentration of Femoxetine and Citalopram that inhibits 50% of the reuptake of serotonin (IC50).
Materials:
-
Cell line expressing the human serotonin transporter (e.g., HEK293-hSERT cells) or synaptosomes.
-
Radiolabeled neurotransmitter (e.g., [³H]Serotonin).
-
Test compounds: Femoxetine and Citalopram.
-
Uptake buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Radiolabeled serotonin is then added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period at 37°C.
-
The reaction is terminated by rapid washing with ice-cold buffer to remove extracellular radiolabeled serotonin.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of serotonin uptake, is calculated.
Mandatory Visualization
Experimental Workflow
Caption: Comparative workflow of in vitro binding and reuptake assays.
Signaling Pathways
Caption: Simplified signaling cascade following SERT inhibition.
Safety Operating Guide
Navigating the Disposal of Femoxetine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling femoxetine hydrochloride, a clear and compliant disposal protocol is essential. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, ensuring adherence to regulatory standards and promoting a secure laboratory environment.
The disposal of pharmaceutical waste is regulated by various agencies, with the Environmental Protection Agency (EPA) setting key guidelines under the Resource Conservation and Recovery Act (RCRA). A primary principle of these regulations is the proper classification and segregation of chemical waste to prevent hazardous reactions and environmental contamination.
Key Disposal and Safety Information
To facilitate quick reference, the following table summarizes the essential information for the proper disposal of this compound.
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Pharmaceutical Waste | |
| Primary Disposal Method | Incineration at a licensed facility | |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash | |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | |
| Container Type | Compatible, leak-proof, and clearly labeled containers | |
| Waste Segregation | Separate solid and liquid waste streams |
Step-by-Step Disposal Protocol for this compound
This protocol details the necessary steps for the safe handling and disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks. This includes:
-
Safety glasses or goggles to protect from potential splashes.
-
Chemical-resistant gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
Waste Segregation and Collection
Proper segregation of waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and empty vials, in a designated, leak-proof container.
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, shatter-resistant container with a secure screw-top cap.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Never mix incompatible waste streams. For instance, acids and bases should be stored separately.
-
Container Management and Storage
All waste containers must be managed to ensure safety and compliance.
-
Labeling: Ensure all containers are clearly and accurately labeled with their contents.
-
Closure: Keep waste containers tightly sealed when not in use.
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA). This area should be away from heat sources and high-traffic areas.
Arranging for Final Disposal
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
The most common and recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a licensed facility.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. The EPA has instituted a nationwide ban on the sewering of hazardous waste pharmaceuticals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of femoxet
Safeguarding Researchers: A Comprehensive Guide to Handling Femoxetine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Femoxetine hydrochloride, a serotonin reuptake inhibitor. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Face Shield | Chemical safety goggles are required. A full-face shield may be necessary for supplementary protection.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Double gloving is recommended.[1] |
| Body Protection | Laboratory Coat/Coveralls | A lab coat is suitable for small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable, low-permeability lab coat or coverall is recommended.[1] |
| Respiratory Protection | Dust Respirator/N95 Mask | A dust respirator should be used to avoid inhalation of dust particles.[1] A surgical N-95 respirator is recommended to provide both respiratory and splash protection.[2] |
| Foot Protection | Protective Shoe Covers | Recommended to prevent contamination of personal footwear.[1] |
| Head Protection | Head Covering | A head covering should be utilized.[1] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation exposure.[3][4]
-
Avoid generating dust when handling the solid powder form.[4][5]
-
Use spark-proof tools and explosion-proof equipment.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
Storage:
-
Store in a tightly closed, suitable container in a dry and well-ventilated place.[3][4]
-
Keep away from heat and sources of ignition.[6]
-
Store locked up.[4]
-
Recommended storage is at room temperature, or between 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years) storage.[7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure.
In Case of Inhalation:
-
Move the individual to fresh air.[3]
-
If breathing is difficult, administer oxygen.
-
If the individual is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[4]
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8]
-
If skin irritation persists, seek medical attention.[8]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][5][8]
-
Seek immediate medical attention from an ophthalmologist.[4]
In Case of Ingestion:
-
Do NOT induce vomiting.[6]
-
Rinse the mouth with water.[4]
-
Have the individual drink water (two glasses at most).[4]
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.[4]
-
Wear appropriate personal protective equipment.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1][5][8] Note: Vacuum cleaners must be fitted with a HEPA filter.[1]
-
Clean the affected area thoroughly.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of the chemical and its container at an approved waste disposal plant.[4]
-
Do not mix with other waste.[4]
-
Handle uncleaned containers as you would the product itself.[4]
-
Do not allow the product to enter drains or sewer systems.[4][9]
Visual Guides for Safe Handling
To further clarify the procedural workflows, the following diagrams illustrate the key steps for handling this compound and responding to emergencies.
Caption: Workflow for Handling this compound.
Caption: Emergency Response for Accidental Exposure.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. gerpac.eu [gerpac.eu]
- 3. targetmol.com [targetmol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
